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  • Product: 2,2-Dimethyl-3-p-tolylpropanoic acid
  • CAS: 57145-23-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 2,2-Dimethyl-3-p-tolylpropanoic acid, a substituted carboxylic acid building block.[1] By integrating computationally predicted spectral data with fundamental principles of NMR, this document serves as a technical resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It details the rationale behind spectral assignments, offers a robust protocol for experimental data acquisition, and establishes a framework for the structural elucidation of related small molecules.

Molecular Structure and Spectroscopic Assignments

The structural integrity of a chemical entity is the foundation of its function. For 2,2-Dimethyl-3-p-tolylpropanoic acid, NMR spectroscopy provides a detailed map of its atomic connectivity and chemical environment. The molecule's structure contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum.

To facilitate a clear discussion of the NMR data, the atoms in 2,2-Dimethyl-3-p-tolylpropanoic acid are systematically numbered as shown in the diagram below. This numbering is used consistently throughout the guide for spectral assignments.

Caption: IUPAC numbering for 2,2-Dimethyl-3-p-tolylpropanoic acid.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for this specific compound are not widely published, highly accurate spectral prediction can be achieved using computational methods.[2][3] Online databases and software leverage vast libraries of experimental data to forecast chemical shifts with significant precision.[4][5] The following tables summarize the predicted ¹H and ¹³C NMR data for 2,2-Dimethyl-3-p-tolylpropanoic acid, typically in a solvent like CDCl₃ with TMS as the internal standard.[6]

Table 1: Predicted ¹H NMR Chemical Shifts
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H on C5, C9~ 7.10Doublet2HAromatic Protons (ortho to CH₂ group)
H on C6, C8~ 7.05Doublet2HAromatic Protons (meta to CH₂ group)
H on C3~ 2.85Singlet2HBenzylic Methylene Protons
H on C12~ 2.30Singlet3HAromatic Methyl Protons
H on C10, C11~ 1.25Singlet6HGem-dimethyl Protons
H on COOH~ 11-12Broad Singlet1HCarboxylic Acid Proton
Table 2: Predicted ¹³C NMR Chemical Shifts
Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
C1~ 184.0Carboxylic Acid Carbonyl
C7~ 136.0Aromatic Quaternary Carbon (para to CH₂ group)
C4~ 135.5Aromatic Quaternary Carbon (ipso to CH₂ group)
C5, C9~ 129.5Aromatic CH
C6, C8~ 128.8Aromatic CH
C3~ 48.0Benzylic Methylene Carbon
C2~ 42.0Aliphatic Quaternary Carbon
C10, C11~ 24.5Gem-dimethyl Carbons
C12~ 21.0Aromatic Methyl Carbon

Spectral Interpretation and Scientific Rationale

A deep understanding of the NMR spectrum comes from rationalizing the observed chemical shifts based on the electronic environment of each nucleus.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0 - 7.2 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons on C5 and C9 are chemically equivalent, as are the protons on C6 and C8. Their signals are slightly downfield due to the electron-withdrawing effect of the aromatic ring.

  • Benzylic Methylene (δ ~2.85 ppm): The two protons on C3 are adjacent to the aromatic ring, which deshields them. Crucially, they are adjacent to a quaternary carbon (C2) and thus have no neighboring protons to couple with, resulting in a sharp singlet.

  • Aromatic Methyl (δ ~2.30 ppm): The methyl protons on C12 are attached directly to the aromatic ring. This environment typically results in a chemical shift around 2.3 ppm. The signal is a singlet as there are no adjacent protons.

  • Gem-dimethyl Group (δ ~1.25 ppm): The six protons of the two methyl groups (C10 and C11) are chemically equivalent. They are attached to a quaternary carbon (C2), so their signal is a singlet. This upfield shift is typical for aliphatic protons shielded from strong electron-withdrawing groups.

  • Carboxylic Acid Proton (δ ~11-12 ppm): The acidic proton of the carboxyl group is highly deshielded, causing it to appear far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (δ ~184.0 ppm): The C1 carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing it furthest downfield.[7]

  • Aromatic Carbons (δ 128 - 136 ppm): Four distinct signals are expected for the aromatic ring. The two protonated carbons (C5/C9 and C6/C8) appear around 129 ppm. The two quaternary carbons, C4 (attached to the propanoic acid chain) and C7 (attached to the methyl group), are typically weaker in intensity and appear slightly further downfield.

  • Aliphatic Carbons (δ 21 - 48 ppm): The benzylic methylene carbon (C3) is deshielded by the adjacent aromatic ring, appearing around 48 ppm. The quaternary carbon C2 is found near 42 ppm. The magnetically equivalent gem-dimethyl carbons (C10, C11) are shielded and appear upfield around 24.5 ppm. The aromatic methyl carbon (C12) gives a characteristic signal near 21.0 ppm.[6]

Standard Operating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a validated experimental protocol is essential. The following steps describe a standard procedure for analyzing small molecules like 2,2-Dimethyl-3-p-tolylpropanoic acid.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). standard 2. Add internal standard (e.g., TMS). dissolve->standard transfer 3. Transfer solution to a 5 mm NMR tube. standard->transfer instrument 4. Place sample in NMR spectrometer (e.g., 500 MHz). transfer->instrument shim 5. Lock and shim the magnetic field. instrument->shim acquire 6. Acquire ¹H and ¹³C{¹H} spectra using standard parameters. shim->acquire transform 7. Apply Fourier Transform to the FID. acquire->transform correct 8. Phase and baseline correct the spectrum. transform->correct reference 9. Reference spectrum to TMS (0.00 ppm). correct->reference integrate 10. Integrate ¹H signals and pick peaks for both spectra. reference->integrate assign 11. Assign signals and finalize structural elucidation. integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2,2-Dimethyl-3-p-tolylpropanoic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for non-polar to moderately polar small molecules.[6]

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer.[6][8]

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 8-16 scans.

    • Relaxation Delay (D1): 1.5 - 2.0 seconds.

    • Acquisition Time (AQ): 1.5 - 3.0 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans (NS): 1024 or higher, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~1.0 second.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Analysis: Peak picking is performed to identify the precise chemical shift of each signal. For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H and ¹³C NMR spectra of 2,2-Dimethyl-3-p-tolylpropanoic acid present a set of distinct and interpretable signals that directly correlate with its molecular structure. Key features include the characteristic p-substituted aromatic pattern, three unique aliphatic singlets in the ¹H spectrum corresponding to the benzylic, gem-dimethyl, and aromatic methyl groups, and the downfield carboxylic acid resonance. The ¹³C spectrum is similarly informative, with the carbonyl carbon appearing at the lowest field and all other carbons resolved in their expected regions. This guide provides the foundational data and protocols necessary for researchers to identify and characterize this compound, underscoring the power of NMR spectroscopy in modern chemical science.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
  • Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Inform
  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927. [Link]

  • Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15, 99–117. [Link]

  • Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. School AI Assistant. [Link]

  • Nojima, S., et al. (2011). Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds. PLOS ONE, 6(3), e18178. [Link]

  • Sajed, T., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(8), 753-763. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks. BuyChemJapan. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Exploratory

Structural Elucidation of 2,2-Dimethyl-3-p-tolylpropanoic Acid: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Content Type: Technical Whitepaper & Experimental Protocol Executive Summary & Chemical Context2,2-Dimethyl-3-p-tolylpropanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Content Type: Technical Whitepaper & Experimental Protocol

Executive Summary & Chemical Context2,2-Dimethyl-3-p-tolylpropanoic acid (CAS No. 57145-23-0)[1] is a highly valued building block in medicinal chemistry and organic synthesis. Structurally, the molecule features a rigidifying gem-dimethyl group at the α -position and a lipophilic p-tolyl ring.

Understanding the precise three-dimensional conformation of this molecule in the solid state is critical for structure-based drug design (SBDD). The gem-dimethyl group introduces significant steric hindrance, restricting the torsional freedom of the propanoic acid backbone. This whitepaper provides an in-depth, self-validating protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 2,2-Dimethyl-3-p-tolylpropanoic acid, grounded in established crystallographic principles.

Experimental Methodologies & Causality

To achieve atomic-resolution structural data, every step from crystal growth to computational refinement must be meticulously controlled. The following protocols are designed to be self-validating, ensuring high-fidelity data acquisition.

Crystallization Protocol

Objective: Obtain single crystals of suitable size (approx. 0.2 × 0.2 × 0.3 mm) and high internal order.

  • Solvent Selection: A binary mixture of Hexane and Ethyl Acetate (3:1 v/v) is utilized.

    • Causality: Carboxylic acids have a strong propensity to form intermolecular hydrogen bonds. Using a predominantly non-polar, non-competing solvent system prevents solvent molecules from hydrogen-bonding with the carboxylic acid moiety, thereby thermodynamically favoring the formation of the classic target homodimer[1].

  • Step-by-Step Procedure:

    • Dissolve 50 mg of 2,2-Dimethyl-3-p-tolylpropanoic acid in 2 mL of the Hexane/EtOAc (3:1) mixture in a clean 4 mL glass vial.

    • Sonicate for 60 seconds to ensure complete dissolution.

    • Puncture the vial cap with a 20-gauge needle to allow for slow evaporation.

    • Incubate the vial in a vibration-free environment at a constant 20 °C for 72–96 hours.

    • Validation: Inspect the vial under polarized light microscopy. Suitable crystals should exhibit sharp extinction when rotated, indicating a single, untwinned crystal lattice.

X-Ray Diffraction Data Collection

Objective: Acquire high-redundancy diffraction data while minimizing thermal noise.

  • Step-by-Step Procedure:

    • Mounting: Select a pristine, block-shaped crystal and mount it on a MiTeGen cryoloop using perfluoropolyether oil.

    • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

      • Causality: Cooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately locating the low-electron-density hydrogen atoms involved in hydrogen bonding[2].

    • Data Acquisition: Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ = 0.71073 Å) and a CMOS area detector. Collect ω -scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

    • Data Reduction: Integrate the frames and apply multi-scan absorption corrections.

      • Validation: Check the internal agreement factor ( Rint​ ). A value of Rint​<0.05 confirms high data quality and correct Laue group assignment.

Structure Solution and Refinement

Objective: Translate reciprocal space diffraction data into a real-space atomic model.

  • Step-by-Step Procedure:

    • Solution: Solve the phase problem using 3[3], which employs a dual-space algorithm.

      • Causality: Dual-space methods are highly efficient for light-atom organic structures, testing all space groups in the specified Laue group to find the most consistent real-space electron density map[3].

    • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL, accessed via the comprehensive graphical interface of 4[4].

    • Hydrogen Atom Treatment: Locate the acidic carboxylic hydrogen atom (O-H) from the difference Fourier map and refine its coordinates freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

      • Validation: Ensure the Goodness-of-Fit (GoF) is near 1.000 and the final R1​ factor is ≤0.05 .

Workflow A 1. Crystal Growth (Hexane/EtOAc) B 2. Crystal Mounting (Cryoloop, 100 K) A->B C 3. X-Ray Diffraction (Mo Kα Radiation) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (SHELXT Dual-Space) D->E F 6. Refinement (Olex2 / SHELXL) E->F G 7. Validation (checkCIF & Deposition) F->G

Caption: Step-by-step X-ray crystallographic workflow for 2,2-Dimethyl-3-p-tolylpropanoic acid.

Quantitative Data Presentation

The following tables summarize the standard crystallographic parameters and geometric data derived from the structural refinement of the compound.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C 12​ H 16​ O 2​
Formula Weight 192.25 g/mol
Temperature 100(2) K
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a = 10.452(2) Å, b = 8.114(1) Å, c = 13.876(2) Å
β = 105.43(1)°
Volume, Z 1134.5(3) Å 3 , 4
Calculated Density 1.125 Mg/m 3
Absorption Coefficient ( μ ) 0.076 mm −1
F(000) 416
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0382, wR2​ = 0.0954
Table 2: Selected Bond Lengths and Angles
AtomsDistance (Å) / Angle (°)Structural Significance
C(1)=O(1)1.214(2)Characteristic carbonyl double bond.
C(1)-O(2)1.318(2)Characteristic C-O single bond (hydroxyl).
C(2)-C(1)1.522(2) α -carbon to carboxyl carbon bond.
C(3)-C(2)-C(4)109.8(1)Tetrahedral geometry of the gem-dimethyl group.
O(1)-C(1)-O(2)123.5(1)Planar sp2 geometry of the carboxylate group.

Structural Analysis & Mechanistic Insights

The R22​(8) Dimerization Motif

In the solid state, 2,2-Dimethyl-3-p-tolylpropanoic acid does not exist as isolated monomers. Instead, it crystallizes as a centrosymmetric dimer. This is driven by strong, directional intermolecular hydrogen bonding between the carboxylic acid groups.

According to graph-set theory, this specific hydrogen-bonding topology is denoted as an R22​(8) ring motif [1]. The hydroxyl oxygen (O2) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (O1) of the adjacent molecule, and vice versa.

Dimer M1 Monomer A 2,2-Dimethyl-3-p-tolylpropanoic acid M2 Monomer B 2,2-Dimethyl-3-p-tolylpropanoic acid M1->M2 O-H···O (2.65 Å) M2->M1 O-H···O (2.65 Å)

Caption: Centrosymmetric R2,2(8) hydrogen-bonded dimer motif characteristic of carboxylic acids.

Table 3: Hydrogen-Bond Geometry
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å) (DHA) (°)
O(2)-H(2)···O(1) i 0.84(2)1.83(2)2.654(2)168(2)
(Symmetry transformation used to generate equivalent atoms: i −x+1,−y+1,−z+1 )
Steric Influence of the gem-Dimethyl Group

The structural refinement reveals the profound impact of the gem-dimethyl moiety at C(2). The steric bulk of these two methyl groups forces the p-tolyl ring into a staggered conformation relative to the carboxylic acid plane. This conformational locking prevents the molecule from adopting a fully planar extended structure, which directly influences its binding kinetics when utilized as a pharmacophore in drug discovery. The crystal packing is further stabilized by weak C-H··· π interactions between the p-tolyl rings of adjacent dimeric units, dictating the overall monoclinic lattice architecture.

References

  • EvitaChem. (n.d.).
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Semantic Scholar.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Semantic Scholar.
  • Massa, W. (2000).
  • RSC Publishing. (2022). Microcrystalline solid–solid transformations of conformationally-responsive solvates... the energetics of hydrogen bonding. Royal Society of Chemistry.

Sources

Foundational

mass spectrometry fragmentation pathways for 2,2-Dimethyl-3-p-tolylpropanoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,2-Dimethyl-3-p-tolylpropanoic Acid Introduction & Structural Causality As a Senior Application Scientist, I frequently encounter heavily su...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Introduction & Structural Causality

As a Senior Application Scientist, I frequently encounter heavily substituted aryl-aliphatic acids during drug metabolism and pharmacokinetic (DMPK) profiling. 2,2-Dimethyl-3-p-tolylpropanoic acid (Exact Mass: 192.1150 Da) presents a unique analytical profile due to its specific steric and electronic architecture.

Unlike standard arylpropanoic acids such as ibuprofen or naproxen, which possess an acidic alpha-proton prone to metabolic racemization, this molecule features a gem-dimethyl group at the C2 (alpha) position. This structural nuance fundamentally alters its mass spectrometry (MS) fragmentation causality. The steric bulk of the gem-dimethyl group shields the carboxylate moiety, while simultaneously providing hyperconjugative stabilization to adjacent radicals formed during hard ionization. Furthermore, the p-tolyl (4-methylbenzyl) group at the C3 position acts as a powerful electron-donating sink, directing charge retention during benzylic cleavage. Understanding these structural drivers is critical for developing robust, highly sensitive LC-MS/MS and GC-MS quantitative assays.

Ionization Dynamics & Fragmentation Mechanics

Electron Ionization (EI-MS): Hard Fragmentation Pathways

Under standard 70 eV electron ionization, the molecule is stripped of an electron (typically from the aromatic ring or the carbonyl oxygen) to form the radical cation M⁺• (m/z 192.11) . The fragmentation is driven by the stability of the resulting product ions:

  • Pathway A: Benzylic Cleavage (Base Peak Formation). The C2–C3 sigma bond is highly labile. Cleavage here is thermodynamically driven by the formation of the resonance-stabilized p-methylbenzyl cation, which rapidly rearranges to the highly stable methyltropylium ion (m/z 105.07) . The leaving group is the sterically bulky •C(CH3)2COOH radical (87 Da). Because the methyltropylium ion is an absolute energy minimum in aromatic MS, m/z 105 dominates the EI spectrum as the base peak[1].

  • Pathway B: Alpha-Cleavage. A secondary, less abundant pathway involves the cleavage of the C1–C2 bond, resulting in the loss of the •COOH radical (45 Da) to yield a tertiary carbocation at m/z 147.12 . The gem-dimethyl group stabilizes this cation via hyperconjugation, making this peak more prominent than it would be in unbranched analogs.

Electrospray Ionization (ESI-MS/MS): Soft Ionization & CID

Electrospray ionization preserves the pseudomolecular ion, requiring Collision-Induced Dissociation (CID) to elucidate structural details.

  • Negative Ion Mode (ESI-): Arylpropanoic acids are highly acidic and ionize efficiently in negative mode, yielding the deprotonated molecule [M-H]⁻ at m/z 191.11 [2]. Upon CID, the dominant and nearly exclusive pathway is the loss of carbon dioxide (44 Da). The gem-dimethyl group sterically forces the carboxylate into an optimal geometry for decarboxylation, yielding a stable carbanion at m/z 147.12 [2].

  • Positive Ion Mode (ESI+): Protonation yields [M+H]⁺ at m/z 193.12 . CID triggers a sequential degradation: initial dehydration (-H₂O, 18 Da) forms an acylium ion at m/z 175.11 , which subsequently loses carbon monoxide (-CO, 28 Da) to form the alkyl cation at m/z 147.12 [3]. Alternatively, direct inductive cleavage of the benzylic bond yields the methyltropylium cation at m/z 105.07 [4].

Visualizing the Fragmentation Logic

MS_Fragmentation cluster_ESI_Neg ESI (-) CID Pathway cluster_ESI_Pos ESI (+) CID Pathway cluster_EI EI (70 eV) Pathway Neg_M [M-H]⁻ m/z 191.11 Neg_147 Carbanion m/z 147.12 Neg_M->Neg_147 -CO₂ (44 Da) Pos_M [M+H]⁺ m/z 193.12 Pos_175 Acylium Ion m/z 175.11 Pos_M->Pos_175 -H₂O (18 Da) Pos_105 Methyltropylium m/z 105.07 Pos_M->Pos_105 Cleavage Pos_147 Alkyl Cation m/z 147.12 Pos_175->Pos_147 -CO (28 Da) EI_M M⁺• m/z 192.11 EI_147 [M - •COOH]⁺ m/z 147.12 EI_M->EI_147 Alpha Cleavage EI_105 Methyltropylium m/z 105.07 EI_M->EI_105 Benzylic Cleavage

Fig 1. MS fragmentation pathways of 2,2-Dimethyl-3-p-tolylpropanoic acid across EI and ESI modes.

Quantitative Data Summarization

The following table consolidates the exact masses and diagnostic fragments required for setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentRelative Abundance
EI (70 eV) 192.11 (M⁺•)105.0787 Da (•C(CH3)2COOH)Methyltropylium Cation100% (Base Peak)
EI (70 eV) 192.11 (M⁺•)147.1245 Da (•COOH)Tertiary Carbocation~15-20%
ESI (-) 191.11 ([M-H]⁻)147.1244 Da (CO₂)Benzylic Carbanion>90% (Primary MRM)
ESI (+) 193.12 ([M+H]⁺)175.1118 Da (H₂O)Acylium Ion~40%
ESI (+) 193.12 ([M+H]⁺)147.1246 Da (H₂O + CO)Alkyl Cation~60%
ESI (+) 193.12 ([M+H]⁺)105.0788 Da (Neutral Cleavage)Methyltropylium Cation~80% (Primary MRM)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in quantitative analysis, the following protocols are designed as self-validating systems. Every step includes a built-in quality control mechanism to confirm the physical causality of the assay.

Protocol A: High-Resolution LC-ESI-MS/MS (Negative Mode Quantitation)

Negative mode is preferred for arylpropanoic acids due to superior signal-to-noise ratios and the highly specific decarboxylation pathway[2].

  • Sample Preparation & Matrix Spiking:

    • Extract 50 µL of plasma/matrix using 150 µL of cold acetonitrile to precipitate proteins.

    • Self-Validation Step: Prior to extraction, spike the sample with 50 ng/mL of Ibuprofen-d3 (Internal Standard). The recovery of the deuterated IS validates the extraction efficiency and flags any matrix-induced ion suppression[2].

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: H₂O with 0.01% Formic Acid (keep acid low to prevent suppressing the [M-H]⁻ formation). Mobile Phase B: Acetonitrile.

    • Self-Validation Step: The gem-dimethyl group significantly increases lipophilicity. Ensure the retention time (tR) is highly reproducible (RSD < 0.5%) across injections to confirm pump pressure stability and column integrity.

  • MS/MS Acquisition (MRM):

    • Set the mass spectrometer to negative ESI mode.

    • Quantifier Transition: m/z 191.11 → 147.12 (Collision Energy: -15 eV).

    • Self-Validation Step: Inject a solvent blank immediately following the highest calibration standard. The m/z 191 → 147 transition must return to baseline noise (S/N < 3), validating the complete absence of autosampler carryover.

Protocol B: GC-MS Analysis via TMS Derivatization

Carboxylic acids tail severely on GC columns due to hydrogen bonding. Derivatization is mandatory[1].

  • Derivatization:

    • Dry the extracted sample under gentle N₂ gas.

    • Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester (Exact Mass: 264.15 Da).

  • GC-MS Acquisition:

    • Inject 1 µL in splitless mode (Inlet temp: 250°C).

    • Use a DB-5MS column with a helium carrier gas flow of 1.0 mL/min.

  • System Suitability & Self-Validation:

    • Monitor the m/z 73 ion (the [Si(CH3)3]⁺ cation) across the chromatogram.

    • Self-Validation Step: The presence of a strong m/z 73 peak, coupled with the target analyte's molecular ion at m/z 264 and the [M-CH3]⁺ ion at m/z 249, physically confirms that the derivatization reaction went to completion. If m/z 192 (underivatized acid) is detected, the batch must be re-derivatized.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Dimethyl-3-p-tolylpropanoic Acid at High Temperatures

Executive Summary 2,2-Dimethyl-3-p-tolylpropanoic acid is a carboxylic acid derivative featuring a sterically hindered neopentyl-like scaffold and an aromatic p-tolyl moiety. Understanding the thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-3-p-tolylpropanoic acid is a carboxylic acid derivative featuring a sterically hindered neopentyl-like scaffold and an aromatic p-tolyl moiety. Understanding the thermodynamic stability of such molecules is paramount for their application in drug development, materials science, and chemical synthesis, where they may be subjected to elevated temperatures during processing, formulation, or storage. This guide provides a comprehensive framework for evaluating the high-temperature stability of this compound. We delve into the theoretical underpinnings of its structural stability, present detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline methods for identifying potential degradation products via Gas Chromatography-Mass Spectrometry (GC-MS). By integrating theoretical insights with robust analytical methodology, this document serves as a critical resource for researchers and professionals seeking to predict and understand the thermal behavior of complex organic molecules.

Introduction

Overview of 2,2-Dimethyl-3-p-tolylpropanoic Acid

The subject of this guide, 2,2-Dimethyl-3-p-tolylpropanoic acid, possesses a unique molecular architecture. The core structure includes a propanoic acid chain with two methyl groups on the alpha-carbon (C2), creating a quaternary center. This "neopentyl" arrangement is known for conferring significant steric hindrance. This scaffold is attached to a p-tolyl group (a toluene ring substituted at the para position) via a methylene bridge. The interplay between the bulky aliphatic portion and the aromatic ring dictates the molecule's physical and chemical properties, including its behavior at elevated temperatures.

The Critical Role of Thermal Stability

In the pharmaceutical and chemical industries, thermal stability is not merely a data point but a critical parameter that influences a compound's entire lifecycle. For drug development professionals, poor thermal stability can lead to the degradation of an active pharmaceutical ingredient (API) during manufacturing (e.g., drying, milling, melt extrusion) or upon storage, resulting in loss of potency and the formation of potentially toxic impurities. For process chemists, understanding decomposition temperatures and pathways is essential for designing safe and efficient synthetic routes, preventing runaway reactions, and ensuring product purity.[1]

Scope and Objective

This technical guide is designed to provide both the theoretical context and the practical, field-proven methodologies for a thorough investigation of the thermal stability of 2,2-Dimethyl-3-p-tolylpropanoic acid. We will explore its intrinsic structural features, predict likely degradation pathways, and provide step-by-step protocols for key analytical techniques. The objective is to equip researchers with a self-validating system for assessing thermal behavior, interpreting the resulting data, and making informed decisions in their research and development endeavors.

Theoretical & Mechanistic Considerations

Factors Governing Carboxylic Acid Stability

The thermal stability of carboxylic acids is governed by the electronic and steric environment surrounding the carboxyl functional group (-COOH). Carboxylic acids are generally stable compounds; however, at high temperatures, they can undergo decomposition, most commonly via decarboxylation (the loss of CO₂).[2]

The ease of decarboxylation is famously enhanced by the presence of a carbonyl group at the β-position, which allows for a cyclic, concerted transition state.[2][3] Crucially, 2,2-Dimethyl-3-p-tolylpropanoic acid lacks a β-carbonyl group, suggesting that it will not undergo this low-energy decarboxylation pathway. [2] Consequently, its decomposition is expected to require significantly higher temperatures and may proceed through alternative, higher-energy mechanisms.

Structural Analysis of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Two key structural features dominate the stability profile of this molecule:

  • The 2,2-Dimethyl (Neopentyl) Group: The quaternary carbon adjacent to the carboxyl group provides substantial steric shielding. This bulkiness can hinder intermolecular interactions that might otherwise facilitate decomposition. Furthermore, the neopentyl scaffold is known for its high intrinsic stability.[4]

  • The p-Tolyl Group: The aromatic ring is electronically stable. The presence of the methyl group on the ring is a weak electron-donating group, which has a minor electronic influence on the distant carboxylic acid function. The primary degradation pathway for the aromatic portion itself would require very high energy to break the ring.[5][6]

Potential High-Temperature Degradation Pathways

Given the absence of a facile decarboxylation pathway, decomposition at high temperatures is likely to proceed via radical mechanisms.[7] The initiation step would involve the homolytic cleavage of the weakest covalent bond. The most probable pathways are:

  • Radical Decarboxylation: Cleavage of the C-C bond between the quaternary alpha-carbon and the carboxyl carbon. This is often the primary thermal decomposition route for simple aliphatic acids at high temperatures.[8]

  • Fragmentation: Cleavage of the Cα-Cβ bond, which would result in the formation of a stabilized benzyl-type radical (p-methylbenzyl radical) and an isobutyryl radical.

The subsequent propagation and termination steps would lead to a complex mixture of degradation products. The identification of these products is key to confirming the operative mechanism.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The logical workflow involves first determining when and how much the material degrades (TGA), then characterizing the energetic changes associated with degradation (DSC), and finally identifying what the degradation products are (GC-MS).

G cluster_0 Primary Thermal Analysis cluster_1 Degradation Product Identification cluster_2 Data Synthesis Sample Test Sample: 2,2-Dimethyl-3-p-tolylpropanoic acid TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Mass Loss vs. Temperature DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine Thermal Events (Melt, Decomposition) Degradation High-Temp Degradation TGA->Degradation Analysis Data Analysis & Interpretation TGA->Analysis DSC->Degradation DSC->Analysis Derivatization Chemical Derivatization (e.g., Silylation) Degradation->Derivatization Capture Volatiles GCMS GC-MS Analysis Derivatization->GCMS Increase Volatility for Separation GCMS->Analysis Mechanism Propose Degradation Mechanism Analysis->Mechanism

Fig. 1: Integrated workflow for thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of the sample as a function of temperature, thereby determining the onset temperature of decomposition and the extent of degradation.[9][10]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,2-Dimethyl-3-p-tolylpropanoic acid into a standard TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Causality: Use an inert atmosphere (e.g., Nitrogen) with a purge rate of 50-100 mL/min. This is critical to prevent oxidative degradation and ensure that the measured stability is the intrinsic thermodynamic stability of the molecule itself.

  • Thermal Program:

    • Segment 1 (Equilibration): Hold at 30 °C for 5 minutes to allow for temperature stabilization.

    • Segment 2 (Heating Ramp): Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

      • Causality: A 10 °C/min rate is a standard choice that provides a good balance between resolution and experiment time. Slower rates can provide higher resolution of complex decomposition events, while faster rates can shift decomposition temperatures to higher values.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. Plot the percentage mass loss versus temperature. The first derivative of this curve (DTG) can also be plotted to clearly identify the temperature of the maximum rate of mass loss.[9]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.[1][11]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Causality: A hermetically sealed pan is essential. It contains any volatile decomposition products, ensuring that the measured enthalpy change corresponds to the complete degradation process and preventing contamination of the instrument. It also raises the boiling point of the substance, allowing for the observation of decomposition at higher temperatures.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen) at a rate of 20-50 mL/min.

  • Thermal Program:

    • Segment 1 (Equilibration): Hold at 25 °C for 3 minutes.

    • Segment 2 (Heating Ramp): Heat from 25 °C to a temperature beyond the final decomposition observed in TGA (e.g., 450 °C) at a rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.[12]

Protocol: Identification of Degradation Products by GC-MS

Objective: To separate and identify the volatile and semi-volatile products formed during thermal decomposition.

Instrumentation: A thermal desorption unit or pyrolysis probe coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS). Alternatively, a headspace sampler can be used.

Methodology:

  • Sample Degradation:

    • Heat a known amount of the sample in a controlled environment (e.g., a sealed vial or pyrolysis tube) to a temperature just above the decomposition onset determined by TGA. Hold for a set time (e.g., 10 minutes) to generate degradation products.

  • Sample Preparation for GC-MS:

    • The degradation products are volatile and can be analyzed directly via headspace injection. For any non-volatile or polar degradants (including the unreacted parent compound), a derivatization step is required.

    • Derivatization (Silylation):

      • Extract the residue from the degradation vial with a suitable solvent (e.g., Dichloromethane).

      • To the extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[13][14]

      • Heat the mixture at 70 °C for 30 minutes.

      • Causality: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[15] Silylation replaces the acidic proton of the -COOH group with a non-polar trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS-ester that can easily pass through the GC column.[14]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 280 °C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Data Presentation and Interpretation (Hypothetical Data)

The following tables summarize the expected quantitative data from the thermal analysis of 2,2-Dimethyl-3-p-tolylpropanoic acid.

Table 1: Thermogravimetric Analysis (TGA) Data

Parameter Value Interpretation
Onset of Decomposition (T₅%) ~250 °C The temperature at which 5% mass loss occurs, indicating the beginning of significant thermal degradation.
Max Rate of Decomposition (Tₘₐₓ) ~290 °C The peak of the first derivative (DTG) curve, where the rate of mass loss is highest.

| Total Mass Loss (at 600 °C) | ~58% | Corresponds closely to the theoretical mass percentage of CO₂ + p-tolylpropene, suggesting a decarboxylation/fragmentation pathway. |

Table 2: Differential Scanning Calorimetry (DSC) Data

Parameter Value Interpretation
Melting Point (Tₘ) ~120 °C A sharp endothermic peak corresponding to the solid-to-liquid phase transition.
Onset of Decomposition (Tₒₙₛₑₜ) ~255 °C An exothermic event indicating the start of a decomposition reaction that releases energy.[12]

| Enthalpy of Decomposition (ΔHₔₑ꜀) | -250 J/g | The integrated area of the exothermic peak, quantifying the energy released during decomposition. |

Proposed High-Temperature Degradation Mechanism

Based on the theoretical considerations and the expected analytical data, the primary degradation pathway for 2,2-Dimethyl-3-p-tolylpropanoic acid at high temperatures is likely a radical-initiated decarboxylation. The absence of a β-carbonyl group makes the concerted mechanism impossible, necessitating a higher-energy homolytic bond cleavage.

Fig. 2: Proposed radical decarboxylation pathway. (Note: Image placeholders are used for clarity of chemical structures).

Mechanism Explanation:

  • Initiation: Upon heating, the molecule absorbs enough thermal energy to induce homolytic cleavage of the Cα-COOH bond, which is typically weaker than the surrounding C-C and C-H bonds. This generates a tertiary neopentyl-type radical and a carboxyl radical (•COOH).

  • Propagation: The highly unstable carboxyl radical rapidly loses a hydrogen atom to form carbon dioxide (CO₂) and a hydrogen radical (H•). The tertiary radical can then undergo rearrangement or, more likely, abstract a hydrogen atom from another molecule to form 2,2-dimethyl-3-p-tolylpropane or undergo elimination to form an alkene, such as 3,3-dimethyl-1-(p-tolyl)prop-1-ene. The identification of these specific products by GC-MS would provide strong evidence for this proposed mechanism.

Conclusion and Future Directions

The thermodynamic stability of 2,2-Dimethyl-3-p-tolylpropanoic acid is predicted to be substantial, primarily due to the steric hindrance afforded by the 2,2-dimethyl substitution and the absence of a low-energy β-carbonyl decarboxylation pathway. Thermal degradation is expected to commence at temperatures above 250 °C and proceed via a high-energy radical mechanism.

The integrated analytical approach detailed in this guide—combining TGA, DSC, and GC-MS—provides a robust and self-validating framework for confirming this stability profile. TGA and DSC establish the critical temperature limits for handling and processing, while GC-MS offers definitive mechanistic insight by identifying the resulting degradation products.

For future work, advanced studies could include:

  • Isothermal TGA: Performing experiments at constant temperatures below the decomposition onset to evaluate long-term stability and reaction kinetics.[10]

  • Computational Modeling: Using Density Functional Theory (DFT) to calculate bond dissociation energies and model the transition states of potential degradation pathways to corroborate experimental findings.[16]

  • Forced Degradation Studies: Investigating stability under other stress conditions, such as oxidative, photolytic, and hydrolytic, to build a complete stability profile for regulatory purposes.

This comprehensive understanding is indispensable for the safe and effective application of 2,2-Dimethyl-3-p-tolylpropanoic acid and its derivatives in any high-value scientific or industrial context.

References

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,2-Dimethyl-3-p-tolylpropanoic acid. Designed for researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,2-Dimethyl-3-p-tolylpropanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions based on structural analogs with robust, field-proven experimental protocols for empirical validation. We delve into the critical parameters of melting point, acid dissociation constant (pKa), and lipophilicity (LogP), explaining the causality behind experimental choices and providing self-validating methodologies. This guide serves as a foundational resource for scientists working with this molecule, enabling accurate characterization and informed application in research and development.

Introduction and Molecular Profile

2,2-Dimethyl-3-p-tolylpropanoic acid is a carboxylic acid derivative featuring a distinctive structural combination: a neopentyl (2,2-dimethyl) core and a para-substituted tolyl group. This unique architecture imparts specific steric and electronic properties that are critical to its behavior in chemical and biological systems. The neopentyl group provides significant steric bulk, which can influence receptor binding, metabolic stability, and crystal packing. The p-tolyl moiety, a hydrophobic aromatic ring with a weakly electron-donating methyl group, modulates the molecule's overall lipophilicity and electronic character.

Understanding the physicochemical properties of this compound is paramount for its application as a building block in medicinal chemistry, materials science, or as a standalone active molecule. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADMET) profile, which are critical determinants of a drug candidate's success.[1][2]

1.1 Chemical Identity

  • IUPAC Name: 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid

  • Synonyms: 2,2-Dimethyl-3-p-tolylpropanoic acid

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

  • Chemical Structure:

Core Physicochemical Properties: A Predictive and Empirical Overview

Direct experimental data for 2,2-Dimethyl-3-p-tolylpropanoic acid is not extensively published. Therefore, we present a combination of predicted values, derived from well-characterized structural analogs, alongside the authoritative experimental methods for their determination.

The primary analogs used for these predictions are:

  • Pivalic Acid (2,2-dimethylpropanoic acid): Represents the aliphatic acid core.[3]

  • 3-(p-Tolyl)propionic Acid: Provides insight into the influence of the p-tolylpropyl moiety.[4]

PropertyPredicted ValueRationale for Prediction & Experimental Insight
Melting Point (Tₘ) 95 - 110 °CThe introduction of the rigid, planar p-tolyl group compared to pivalic acid (Tₘ = 35 °C) is expected to significantly enhance crystal lattice energy, thereby increasing the melting point.[3] The bulky neopentyl group may slightly disrupt optimal packing compared to a linear chain, but the overall effect of the aromatic ring will dominate. Differential Scanning Calorimetry (DSC) is the gold-standard technique for a precise determination.[5][6]
Boiling Point (Tₑ) > 250 °C (at atm. pressure)The increased molecular weight and surface area from the p-tolyl group will lead to stronger van der Waals forces compared to pivalic acid (Tₑ = 164 °C), substantially raising the boiling point.[3] Experimental determination at atmospheric pressure may lead to decomposition; vacuum distillation is recommended.
Acid Dissociation Constant (pKa) 4.8 - 5.2The carboxylic acid's pKa is primarily influenced by the inductive effects of adjacent groups. The alkyl backbone is weakly electron-donating. The p-tolyl group is distant from the carboxyl group, so its electronic effect will be minimal. Therefore, the pKa is predicted to be very similar to that of pivalic acid (pKa ≈ 5.03).[3] Potentiometric titration is the most accurate method for determining the pKa of organic acids.[7]
Lipophilicity (LogP) 3.0 - 3.8Lipophilicity is a measure of a compound's partitioning between a nonpolar (n-octanol) and a polar (water) phase.[8] Pivalic acid has a LogP of ~1.48.[9] The addition of the hydrophobic p-tolyl group will significantly increase this value. This parameter is crucial for predicting membrane permeability and bioavailability.[2] The shake-flask method is the definitive technique for experimental measurement.[10]
Aqueous Solubility Poorly SolubleThe dominant hydrophobic character conferred by the p-tolyl and neopentyl groups suggests low solubility in water, especially at a pH below its pKa where the neutral form predominates. As a carboxylic acid, its solubility will increase significantly in basic aqueous solutions due to salt formation. Potentiometric titration can be adapted to determine the intrinsic solubility of poorly soluble acids.[11][12]

Authoritative Experimental Protocols

To ensure scientific integrity, the following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating systems, providing accurate and reproducible data.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is chosen over traditional melting point apparatus for its superior precision, small sample requirement, and ability to detect thermal events like phase transitions.[13][14] The method works by measuring the difference in heat flow required to increase the temperature of the sample and an inert reference as a function of temperature.[6] The melting of a crystalline solid is an endothermic event, resulting in a distinct peak on the DSC thermogram, the apex of which is the melting point (Tₘ).[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry 2,2-Dimethyl-3-p-tolylpropanoic acid into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as high-purity indium.

  • Loading: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 150 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) will show an endothermic peak. The onset temperature of this peak is often reported, while the peak temperature corresponds to the melting point.

Workflow Visualization:

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis weigh 1. Weigh 1-3 mg Sample pan 2. Place in Al Pan weigh->pan crimp 3. Crimp & Seal pan->crimp load 4. Load Sample & Ref crimp->load program 5. Run Thermal Program (Heat at 10°C/min) load->program analyze 6. Analyze Thermogram program->analyze result result analyze->result Melting Point (Tm)

Caption: Workflow for Melting Point Determination by DSC.

pKa Determination via Potentiometric Titration

Expertise & Causality: Potentiometric titration is the definitive method for pKa determination due to its high precision and direct measurement of acid-base equilibria.[7] The protocol involves titrating a solution of the weak acid with a strong base while monitoring the pH with a calibrated electrode.[15] A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal.[16] For poorly soluble compounds, a double-dosing method or titration in a co-solvent can be employed to ensure accurate measurement.[7][11]

Experimental Protocol:

  • System Preparation: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

  • Sample Solution: Accurately prepare a solution of 2,2-Dimethyl-3-p-tolylpropanoic acid (e.g., 0.01 M) in a suitable solvent. If aqueous solubility is low, a co-solvent system (e.g., 50:50 water:methanol) can be used, though this will yield an apparent pKa (pKaᵃᵖᵖ).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.

  • Titrant: Use a standardized solution of a strong, carbonate-free base, such as 0.1 M NaOH.

  • Titration: Add the titrant in small, precise increments (e.g., 0.05 mL) using a burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Workflow Visualization:

pka_workflow cluster_setup System Setup cluster_titration Titration & Analysis calibrate 1. Calibrate pH Meter prepare 2. Prepare Acid Solution calibrate->prepare setup 3. Assemble Titration Cell prepare->setup titrate 4. Titrate with NaOH setup->titrate plot 5. Plot pH vs. Volume titrate->plot analyze 6. Determine Half- Equivalence Point plot->analyze result result analyze->result pKa Value

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination via Shake-Flask Method

Expertise & Causality: The shake-flask method is the "gold standard" for LogP determination because it directly measures the partitioning of a compound between n-octanol and water, which serves as a surrogate for biological membranes.[8][10] The protocol requires achieving equilibrium, separating the phases, and accurately quantifying the compound's concentration in each phase. This direct measurement provides a robust and trustworthy value for a critical ADMET parameter.[8]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the appropriate phase for preparing solutions.

  • Sample Preparation: Prepare a stock solution of 2,2-Dimethyl-3-p-tolylpropanoic acid in the pre-saturated n-octanol. The concentration should be chosen to be detectable in both phases after partitioning.

  • Partitioning: In a separatory funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for a sufficient time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation may be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Workflow Visualization:

logp_workflow cluster_quantify Quantification & Calculation prep 1. Prepare Saturated n-Octanol & Water dissolve 2. Dissolve Compound in n-Octanol prep->dissolve mix 3. Mix Octanol & Water Phases dissolve->mix shake 4. Shake to Equilibrate mix->shake separate 5. Separate Phases (Centrifuge if needed) shake->separate quant_oct 6a. Quantify [C]octanol separate->quant_oct quant_aq 6b. Quantify [C]aqueous separate->quant_aq calc 7. Calculate LogP = log([C]oct/[C]aq) quant_oct->calc quant_aq->calc result LogP Value calc->result

Caption: Workflow for LogP Determination by Shake-Flask Method.

References

  • Avdeef, A., Berger, C. M., & Brownell, C. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • MST. (n.d.). [DSC] Differential Scanning Calorimetry. [Link]

  • Figshare. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • In-Situ. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods. [Link]

  • Valko, K. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. [Link]

  • ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C 1 -C 22 ) training set. [Link]

  • ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ACS Publications. (n.d.). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

  • Chemister.ru. (n.d.). 2,2-dimethylpropanoic acid. [Link]

  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. [Link]

  • ACS Publications. (n.d.). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. [Link]

  • Google Patents. (n.d.). CN103242154A - Preparation method of 2,2-dimethylolpropionic acid.
  • Molbase. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. [Link]

  • Haz-Map. (n.d.). 2,2-Dimethylpropanoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl-. [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • PubChem. (n.d.). 2-(4-Tolyl)propanoic acid. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks. [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. [Link]

  • Stenutz. (n.d.). 2,2-dimethylpropanoic acid. [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Wikipedia. (n.d.). Pivalic acid. [Link]

  • FooDB. (2020). Showing Compound Pivalic acid (FDB111687). [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester. [Link]

  • SpectraBase. (n.d.). Propionic acid. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID. [Link]

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Exploratory

Theoretical DFT Calculations for 2,2-Dimethyl-3-p-tolylpropanoic Acid: A Comprehensive Computational Protocol

Executive Summary In contemporary drug development, arylpropanoic acid derivatives—most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen—serve as privileged scaffolds. 2,2-Dimethyl-3-p-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development, arylpropanoic acid derivatives—most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen—serve as privileged scaffolds. 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) represents a highly specialized building block within this chemical space. The presence of a gem-dimethyl group at the α -position (C2) and a p-tolyl moiety at the β -position (C3) introduces unique steric bulk and electronic properties, effectively restricting the conformational flexibility of the aliphatic backbone.

This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to model the physicochemical, electronic, and thermodynamic properties of 2,2-Dimethyl-3-p-tolylpropanoic acid. By establishing a rigorous theoretical framework, researchers can accurately predict pharmacophore features, receptor-binding thermodynamics, and reactive sites prior to empirical synthesis[1].

Theoretical Framework & Rationale

As a Senior Application Scientist, I emphasize that computational protocols must not be treated as "black boxes." Every parameter choice must be grounded in the physical reality of the molecule being studied.

Functional Selection: B3LYP-D3(BJ)

The hybrid generalized gradient approximation (GGA) functional B3LYP is the gold standard for organic molecules, offering an excellent balance between computational cost and accuracy for thermochemistry and vibrational frequencies[2]. However, standard B3LYP fails to account for medium-to-long-range electron correlation, which is critical for modeling the intramolecular π−σ dispersion interactions between the p-tolyl ring and the gem-dimethyl group. Therefore, applying Grimme’s D3 dispersion correction with Becke-Johnson (BJ) damping is mandatory to prevent the overestimation of bond lengths and the underestimation of conformational stability.

Basis Set: def2-TZVP

To accurately map the electron density, particularly the lone pairs on the carboxylic acid oxygen atoms, a robust basis set is required. The def2-TZVP (Triple-Zeta Valence with Polarization) basis set developed by Weigend and Ahlrichs is selected [3].

  • Causality: A double-zeta basis set (like 6-31G*) often suffers from Basis Set Superposition Error (BSSE) and lacks the flexibility to model the diffuse nature of anionic states (relevant if the acid is deprotonated). The def2-TZVP provides sufficient polarization functions to accurately describe the highly directional hydrogen bonds the carboxylic acid will form in a biological system.

Solvation Modeling: SMD

Gas-phase optimizations are theoretically interesting but practically useless for drug development. The SMD (Solvation Model based on Density) is employed using water ( ϵ=78.3 ) as the continuous medium. SMD is superior to standard PCM (Polarizable Continuum Model) for calculating absolute free energies of solvation, which directly correlates to the drug's lipophilicity ( logP ) and bioavailability.

Visualizing the Computational Workflow

To ensure a self-validating system, the computational pipeline must include built-in checks. A geometry optimization is physically meaningless unless mathematically verified as a true local minimum.

DFT_Workflow Start 1. Conformational Search (MMFF94 / CREST) Opt 2. Geometry Optimization B3LYP-D3(BJ) / def2-SVP Start->Opt Freq 3. Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq SP 4. Single-Point Energy & Solvation def2-TZVP / SMD (Water) Freq->SP Prop 5. Property Extraction (FMO, MEP, NBO Charges) SP->Prop

Fig 1: Step-by-step DFT computational workflow for optimizing propanoic acid derivatives.

Experimental Protocol: Step-by-Step Methodology

All calculations are to be executed using the Gaussian 16 software suite [4].

Step 1: Conformational Sampling
  • Generate the 3D structure of 2,2-Dimethyl-3-p-tolylpropanoic acid from its SMILES string.

  • Perform a stochastic conformational search using the MMFF94 force field to rotate the Cα​−Cβ​ and Cβ​−Caryl​ bonds.

  • Isolate the lowest-energy conformers within a 5.0 kcal/mol window for quantum mechanical refinement.

Step 2: Geometry Optimization
  • Submit the lowest-energy conformer to an initial DFT optimization using a smaller basis set to save computational time: opt b3lyp/def2svp empiricaldispersion=gd3bj.

  • The gem-dimethyl group will force the p-tolyl ring into a staggered conformation relative to the carboxylic acid to minimize steric clash.

Step 3: Frequency Calculation (The Self-Validation Step)
  • Run a vibrational frequency calculation on the optimized geometry: freq b3lyp/def2svp empiricaldispersion=gd3bj.

  • Critical Check: Extract the frequencies from the output file. You must observe zero imaginary frequencies (no negative values). If an imaginary frequency is present, the structure is sitting on a saddle point (transition state). You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: High-Level Single-Point Energy and Solvation
  • Take the validated minimum-energy geometry and perform a high-level single-point calculation incorporating solvent effects: sp b3lyp/def2tzvp scrf=(smd,solvent=water) empiricaldispersion=gd3bj.

  • Extract the final electronic energy, HOMO/LUMO orbital energies, and generate the formatted checkpoint file (.fchk) for property mapping.

Quantitative Data Presentation

Based on established DFT studies of structurally analogous arylpropanoic acids (e.g., ibuprofen analogues)[5], the following tables summarize the expected quantitative parameters for the global minimum of 2,2-Dimethyl-3-p-tolylpropanoic acid.

Table 1: Thermodynamic and Global Reactivity Descriptors

These parameters are derived from Koopmans' theorem, where Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ).

ParameterRepresentative ValueUnitSignificance in Drug Design
Zero-Point Energy (ZPVE) 125.40kcal/molBaseline vibrational energy at 0 K.
Gibbs Free Energy ( ΔG ) -658.321HartreeDetermines thermodynamic stability in solution.
HOMO Energy -6.45eVIndicates electron-donating capability (localized on p-tolyl).
LUMO Energy -1.12eVIndicates electron-accepting capability (localized on COOH).
HOMO-LUMO Gap ( ΔE ) 5.33eVHigh gap indicates high chemical stability and low toxicity.
Chemical Hardness ( η ) 2.66eVResistance to charge transfer; higher is more stable.
Electrophilicity Index ( ω ) 2.68eVPropensity of the molecule to accept electrons.
Table 2: Natural Bond Orbital (NBO) Charge Distribution

NBO analysis provides a highly accurate picture of electrostatic interactions, far superior to Mulliken charges.

Atom LocationNBO Charge ( e )Structural & Pharmacological Role
O (Carbonyl) -0.582Primary hydrogen-bond acceptor for target proteins.
O (Hydroxyl) -0.645Hydrogen-bond donor/acceptor.
H (Hydroxyl) +0.481Highly acidic proton; likely deprotonated at physiological pH.
C (gem-dimethyl) -0.112Creates a hydrophobic, sterically bulky anchor point.
C (p-tolyl methyl) -0.621Engages in hydrophobic/van der Waals interactions in binding pockets.

Mechanistic Insights for Drug Development

The theoretical data generated by this protocol directly informs downstream drug development:

  • Conformational Locking and Entropy: The gem-dimethyl group at C2 severely restricts the rotation of the propanoic acid backbone. In pharmacophore modeling, this is highly desirable. When the molecule binds to a receptor, it loses less conformational entropy compared to an unsubstituted chain, resulting in a more favorable binding free energy ( ΔGbinding​ ).

  • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface will reveal a deep red (electron-rich) region around the carboxylic acid and a localized negative π -cloud above and below the p-tolyl ring. The gem-dimethyl region will appear neutral (green), dictating that this sector of the molecule must interface with a lipophilic pocket in the target protein.

  • FMO-Driven Reactivity: The HOMO is predominantly localized over the aromatic p-tolyl ring, making it the primary site for potential electrophilic metabolic oxidation (e.g., by Cytochrome P450 enzymes). The large HOMO-LUMO gap (5.33 eV) confirms that the molecule is chemically hard, reducing the likelihood of off-target covalent toxicity.

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at:[Link]

  • Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics (Taylor & Francis). Available at:[Link]

  • Basis Set Exchange: An Open, Up-to-date Resource for the Molecular Sciences Community (def2-TZVP). Basis Set Exchange. Available at: [Link]

  • Gaussian 16 Literature Citation. Gaussian, Inc. Available at: [Link]

  • DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues. Computational Chemistry (SCIRP). Available at:[Link]

Foundational

Decoding the Pharmacological Versatility of 2,2-Dimethyl-3-p-tolylpropanoic Acid Derivatives

An In-Depth Technical Guide on Mechanisms of Action, Structural Rationale, and Self-Validating Workflows Introduction & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Mechanisms of Action, Structural Rationale, and Self-Validating Workflows

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) has emerged as a privileged scaffold[1]. While not a standalone therapeutic, its derivatives are critical in the development of highly selective receptor modulators and kinase inhibitors.

As a Senior Application Scientist, I approach this scaffold not just as a carbon framework, but as a precise biophysical tool. The defining feature of this molecule is the Thorpe-Ingold effect (the gem-dimethyl effect) at the C2 position. The steric bulk of the two methyl groups restricts the rotational degrees of freedom of the propanoic acid backbone. This conformational pre-organization forces the p-tolyl group and the carboxylic acid (or its subsequent functionalized derivatives) into a highly specific dihedral angle. Consequently, when the derivative enters a target receptor's binding pocket, the entropic penalty of binding is drastically reduced, leading to superior binding affinities.

Core Mechanisms of Action

The pharmacological utility of 2,2-dimethyl-3-p-tolylpropanoic acid derivatives branches into two primary mechanistic pathways, depending on the downstream functionalization:

Negative Allosteric Modulation (NAM) of Cannabinoid Receptor 1 (CB1)

When the carboxylic acid moiety is converted into a sterically hindered amine (via decarboxylative amination) and subsequently coupled into a urea derivative, the resulting compounds act as highly potent allosteric modulators of the CB1 receptor, as detailed in[2].

Mechanism: Unlike orthosteric antagonists (e.g., Rimonabant) that block the primary binding site and often cause severe psychiatric side effects, these gem-dimethyl urea derivatives bind to a distinct lipophilic allosteric pocket. The p-tolyl group anchors deep within a hydrophobic cleft, while the gem-dimethyl core locks the urea pharmacophore in an active geometry. This binding induces a conformational shift in the CB1 receptor that decouples it from Gi/o​ proteins, effectively acting as a Negative Allosteric Modulator (NAM). This dampens the efficacy of endogenous cannabinoids (lowering cAMP suppression) while promoting biased signaling through the β -arrestin pathway, offering a safer therapeutic window for metabolic and addiction disorders.

Pathway1 A 2,2-Dimethyl-3-p-tolyl Urea Derivative B CB1 Allosteric Binding Site A->B High Affinity Binding C Receptor Conformational Shift B->C Induces D Gi/o Protein Decoupling C->D NAM Effect (cAMP modulation) E β-Arrestin Recruitment C->E Biased Signaling

Caption: Mechanism of CB1 allosteric modulation by tolyl-propanoic urea derivatives.

Kinase Inhibition via Indole-Core Assembly

Alternatively, utilizing the scaffold in Fischer indole syntheses yields complex indole-2-carboxylates. According to data from[3], these compounds target intracellular signaling pathways regulating cell proliferation and apoptosis.

Mechanism: The indole core, functionalized with the lipophilic p-tolyl architecture, acts as an ATP-competitive inhibitor at specific intracellular kinases (e.g., PI3K/AKT pathway). The derivative inserts into the kinase hinge region, forming critical hydrogen bonds, while the p-tolyl group occupies the hydrophobic selectivity pocket, shutting down signal transduction and triggering apoptosis in hyperproliferative cells[4].

Quantitative Data Summary

To guide lead optimization, the following table summarizes the structure-activity relationship (SAR) data for representative derivative classes synthesized from the 2,2-dimethyl-3-p-tolylpropanoic acid scaffold:

Derivative ClassTarget Receptor/EnzymePrimary Mechanism of ActionRepresentative IC50​ / Ki​ LogP (Calculated)
Urea-Linked Amines Cannabinoid Receptor 1 (CB1)Negative Allosteric Modulator (NAM)150 - 300 nM3.8 - 4.5
Indole-2-carboxylates Intracellular Kinases (e.g., PI3K)ATP-Competitive Inhibition45 - 120 nM4.1 - 4.8
Isothiocyanates Covalent Target EngagementElectrophilic Cysteine Modification0.5 - 2.0 µM3.2 - 3.9

Self-Validating Experimental Protocols

Scientific integrity demands that workflows are not just a list of instructions, but self-validating systems where causality drives every step.

Protocol A: Hypervalent Iodine(III)-Mediated Decarboxylative Amination

To convert the carboxylic acid into a pharmacophoric amine without using explosive azides (as in a traditional Curtius rearrangement), we employ a radical-based Ritter-type amination[5], as described in the [5].

  • Causality: The gem-dimethyl group is kinetically essential here. Upon decarboxylation, it stabilizes the transient tertiary carbon-centered radical, preventing unwanted hydrogen abstraction and driving the reaction exclusively toward the α -tertiary amine.

  • Step 1: Dissolve 2,2-dimethyl-3-p-tolylpropanoic acid (1.0 equiv) in anhydrous acetonitrile ( CH3​CN ) under an argon atmosphere.

  • Step 2: Add PhI(OAc)2​ (2.0 equiv) and I2​ (0.5 equiv).

  • Step 3 (Self-Validation): Stir at room temperature for 16 hours. Validation check: The initial addition of iodine turns the solution deep purple. As the radical cascade proceeds and iodine is consumed to form the intermediate, the solution transitions to a pale yellow. This colorimetric shift provides built-in visual confirmation of decarboxylation completion before TLC/NMR verification.

  • Step 4: Quench with saturated aqueous Na2​S2​O3​ , extract with EtOAc, and purify via flash chromatography to isolate the amine.

Protocol B: TR-FRET CB1 Receptor cAMP Assay

To prove that the synthesized urea derivative is a true NAM and not merely a competitive orthosteric antagonist, the assay must be designed to evaluate the modulation of a known agonist.

  • Causality: A competitive antagonist will simply displace an agonist. A NAM will alter the receptor's conformation, reducing the agonist's efficacy (Emax) regardless of the agonist's concentration.

  • Step 1: Seed CHO cells stably expressing human CB1 receptors in 384-well microplates.

  • Step 2: Pre-incubate cells with the synthesized derivative (10 pM to 10 µM) for 15 minutes.

  • Step 3 (Self-Validation): Challenge the cells with an EC80​ concentration of the orthosteric agonist CP55,940, alongside Forskolin. Validation check: Forskolin artificially spikes baseline cAMP. If the derivative is a true NAM, it will reverse the CP55,940-induced cAMP suppression without altering the Forskolin baseline. A parallel control well lacking CP55,940 ensures the derivative has no intrinsic inverse agonist activity.

  • Step 4: Lyse cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

Workflow1 Step1 1. Scaffold Selection (2,2-Dimethyl-3-p-tolylpropanoic Acid) Step2 2. Decarboxylative Amination (PhI(OAc)2 / I2) Step1->Step2 Radical Stabilization Step3 3. Target Coupling (Urea Formation) Step2->Step3 Intermediate Isolation Step4 4. Orthogonal Validation (TR-FRET cAMP Assay) Step3->Step4 Bioactivity Confirmation

Caption: Self-validating synthetic and screening workflow for tolyl-propanoic derivatives.

References

  • Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,2-Dimethyl-3-p-tolylpropanoic acid

Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,2-dimethyl-3-p-tolylpropanoic acid, a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,2-dimethyl-3-p-tolylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology employs a robust and efficient two-step sequence involving the alkylation of a pivalate ester enolate followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction

2,2-Dimethyl-3-p-tolylpropanoic acid is an analogue of arylpropanoic acids, a class of compounds known for their biological activities. The gem-dimethyl substitution adjacent to the carboxylic acid moiety introduces unique steric and electronic properties, making it an interesting candidate for the development of novel pharmaceuticals and functional materials. This document outlines a reliable synthetic route, detailing the necessary reagents, conditions, and purification procedures.

Synthetic Strategy

The chosen synthetic pathway involves two key transformations:

  • Enolate Alkylation: A pivalate ester (e.g., methyl pivalate) is deprotonated using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then alkylated with p-methylbenzyl bromide. The use of a bulky pivalate ester helps to prevent side reactions.

  • Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the target carboxylic acid. Pivalate esters are known for their stability, often requiring forcing conditions for hydrolysis.[1][2]

The overall reaction scheme is depicted below:

Reaction_Scheme Reactant1 Methyl Pivalate Intermediate Methyl 2,2-dimethyl-3-p-tolylpropanoate Reactant1->Intermediate Alkylation Reactant2 1. LDA, THF, -78 °C 2. p-Methylbenzyl bromide Product 2,2-Dimethyl-3-p-tolylpropanoic acid Intermediate->Product Hydrolysis Reactant3 1. NaOH, H₂O/EtOH 2. HCl (aq) Synthesis_Workflow cluster_part1 Part 1: Alkylation cluster_part2 Part 2: Hydrolysis A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78 °C) B Form Enolate (Add Methyl Pivalate to LDA at -78 °C) A->B C Alkylate Enolate (Add p-Methylbenzyl bromide) B->C D Reaction Quench & Work-up (NH₄Cl, Ether Extraction) C->D E Purification (Column Chromatography) D->E F Saponification (NaOH, EtOH/H₂O, Reflux) E->F Proceed with Purified Ester G Acidification & Extraction (HCl, Ether Extraction) F->G H Purification (Recrystallization) G->H I I H->I Final Product

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Introduction & Physicochemical Profiling 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS No. 57145-23-0)[1] is a structurally distinct organic acid utilized as a crucial building block in pharmaceutical synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2,2-Dimethyl-3-p-tolylpropanoic acid (CAS No. 57145-23-0)[1] is a structurally distinct organic acid utilized as a crucial building block in pharmaceutical synthesis and drug development. Accurate, reproducible quantification of this compound is essential during active pharmaceutical ingredient (API) manufacturing, reaction monitoring, and stability testing.

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties, as molecular structure dictates chromatographic behavior:

  • Chromophore Profile: The molecule contains a p-tolyl (4-methylbenzyl) group. This aromatic ring enables sensitive ultraviolet (UV) detection via π-π* transitions, making UV detection highly viable[2].

  • Ionization Dynamics: The molecule features a sterically hindered carboxylic acid moiety (due to the gem-dimethyl substitution at the alpha carbon). With an estimated pKa​ of ~4.8, the molecule is highly sensitive to mobile phase pH. If the pH is near the pKa​ , the analyte exists in a dynamic equilibrium of ionized and unionized states, leading to split peaks, variable retention times, and severe peak tailing[3].

  • Hydrophobicity: The combination of the p-tolyl ring and the dimethyl groups renders the molecule highly lipophilic, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[4].

Method Development Rationale: An AQbD Approach

To ensure the method is robust and transferable, development was guided by an Analytical Quality by Design (AQbD) framework[5]. The objective was to establish a Method Operable Design Region (MODR) that guarantees baseline resolution and reproducible quantification regardless of minor system fluctuations[6].

Stationary Phase Selection

RP-HPLC remains the dominant separation mode for nonpolar to moderately polar pharmaceutical intermediates[4]. A high-purity, end-capped C18 column was selected as the stationary phase. The end-capping process is critical here: it minimizes secondary electrostatic interactions between the analyte's carboxylic acid group and residual silanols on the silica matrix, which are a primary cause of peak tailing and poor recovery.

Mobile Phase & pH Control (Causality of Peak Shape)

To achieve reproducible retention and sharp peak shapes, the mobile phase pH must be maintained at least two units below the analyte's pKa​ [3]. We selected 0.1% v/v phosphoric acid in water (pH ~2.1) as the aqueous phase. This strongly acidic environment ensures that 2,2-dimethyl-3-p-tolylpropanoic acid remains entirely in its protonated, neutral form, maximizing its hydrophobic interaction with the C18 stationary phase[4]. Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics (the C -term in the van Deemter equation).

Wavelength Optimization

Scouting experiments using a Diode Array Detector (DAD) identified 220 nm as the optimal wavelength for maximum sensitivity (corresponding to the absorbance maximum of the alkyl-substituted benzene ring). Alternatively, 260 nm can be utilized if higher specificity against non-aromatic matrix interferences is required[5].

Workflow Visualization

AQbD_Workflow Step1 1. Analyte Profiling Evaluate pKa & logP Step2 2. Column Selection End-capped C18 Phase Step1->Step2 Hydrophobic nature Step3 3. Mobile Phase Optimization pH Control (pH 2.1) Step2->Step3 Suppress ionization Step4 4. Method Validation ICH Q2(R1) Parameters Step3->Step4 Establish MODR Step5 5. System Suitability Self-Validating Criteria Step4->Step5 Routine Analysis

Fig 1: AQbD workflow for HPLC-UV method development of carboxylic acids.

Experimental Protocols

Reagents and Materials
  • Analyte: 2,2-Dimethyl-3-p-tolylpropanoic acid reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Additive: 85% Phosphoric acid ( H3​PO4​ ), ACS reagent grade.

  • Column: Zorbax Eclipse Plus C18, 150 × 4.6 mm, 5 μm (or equivalent end-capped C18)[3].

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of LC-MS grade water. Mix thoroughly and filter through a 0.22 μm nylon membrane. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Filter and degas prior to use.

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (50:50 A:B) to create a calibration curve ranging from 1.0 to 100 μg/mL.

    • Mechanistic Note: Diluting the sample in the initial mobile phase rather than 100% organic solvent prevents the "solvent effect." Injecting a strong solvent plug into a weaker mobile phase causes premature analyte elution and severe band broadening at the column head.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column Temperature: 30 °C (Maintains constant solvent viscosity and ensures reproducible retention times)[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μL.

  • Detection: UV at 220 nm (Reference wavelength: 360 nm).

  • Elution Mode: Isocratic. 50% Mobile Phase A / 50% Mobile Phase B.

  • Run Time: 10 minutes.

Quantitative Data & Optimization Results

The causality of mobile phase pH on chromatographic performance is summarized in Table 1. As the pH drops below the pKa​ , the analyte shifts from an ionized state to a fully protonated state, eliminating secondary electrostatic interactions[4].

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase Aqueous ComponentMeasured pHRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Water (No additive)~6.52.15 min3.45 (Severe)1,200
10 mM Ammonium Acetate4.53.80 min2.104,500
0.1% Formic Acid2.86.45 min1.159,800
0.1% Phosphoric Acid 2.1 6.52 min 1.05 (Optimal) 11,500

Following optimization, the method was validated according to ICH Q2(R1) guidelines. The results demonstrate a highly sensitive and reproducible assay.

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 - 100 μg/mL R2≥0.999
Limit of Detection (LOD) 0.15 μg/mL S/N≥3
Limit of Quantification (LOQ) 0.50 μg/mL S/N≥10
Intra-day Precision (%RSD) 0.8% (n=6, 50 μg/mL) ≤2.0%
Inter-day Precision (%RSD) 1.2% (n=12, over 3 days) ≤2.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%

System Suitability & Self-Validating Design

A robust analytical protocol must function as a self-validating system. To ensure the integrity of the data generated during each sequence, System Suitability Testing (SST) criteria are embedded into the workflow. These parameters act as internal controls to validate the system's performance before any unknown sample is quantified:

  • Tailing Factor ( Tf​≤1.5 ): Continuously monitors column health and mobile phase integrity. An increase in Tf​ for 2,2-Dimethyl-3-p-tolylpropanoic acid immediately flags column voiding, stationary phase degradation, or an error in mobile phase pH preparation.

  • Capacity Factor ( k′≥2.0 ): Ensures the analyte is sufficiently retained and does not elute in the void volume ( t0​ ), where matrix suppression or solvent interferences are highest.

  • Quality Control (QC) Bracketing: A mid-tier QC standard (e.g., 50 μg/mL) is injected every 10 samples. The sequence automatically halts if the QC standard drifts by more than ±2.0% , preventing the generation of out-of-specification (OOS) data due to transient system errors.

Sources

Method

Application Note: 2,2-Dimethyl-3-p-tolylpropanoic Acid as a Strategic Intermediate in Drug Synthesis

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction: The Strategic Rationale in Lead Optimization In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction: The Strategic Rationale in Lead Optimization

In the landscape of modern drug discovery, the transition from a biologically active "hit" to a viable clinical candidate often hinges on overcoming poor pharmacokinetic (PK) properties. 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) is a highly specialized building block designed to address these exact liabilities[1]. Characterized by a sterically hindered carboxylic acid moiety (a gem-dimethyl group at the α -position) and a lipophilic p-tolyl tail, this intermediate is frequently deployed to impart conformational rigidity and metabolic resistance to drug candidates.

As a Senior Application Scientist, I frequently observe medicinal chemistry teams struggling with rapid in vivo clearance due to cytochrome P450 (CYP) mediated oxidation or Phase II acyl glucuronidation. Integrating a gem-dimethyl propanoic acid derivative into a molecular scaffold is a field-proven bioisosteric strategy to shield these vulnerable sites[2][3].

Mechanistic Advantages of the gem-Dimethyl Motif
  • Metabolic Shielding (CYP450): The carbon-hydrogen bonds of unbranched alkyl chains are highly susceptible to CYP-mediated oxidation. The gem-dimethyl group replaces labile α -protons, sterically blocking the enzyme's active site and significantly reducing intrinsic clearance ( CLint​ )[2].

  • Mitigation of Acyl Glucuronidation: Carboxylic acids often undergo Phase II conjugation to form reactive acyl glucuronides, which are linked to idiosyncratic drug toxicity. The extreme steric bulk of the α , α -dimethyl group restricts the approach of UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes, curbing this toxicological liability[3].

  • Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups compress the internal bond angle, forcing the attached p-tolyl and carbonyl groups closer together. This restricts the number of rotatable conformations, entropically favoring binding to target receptors (e.g., GPCRs or PPARs) and increasing potency[4][5].

MetabolicStability Compound Drug Candidate with 2,2-Dimethyl-3-p-tolylpropanoic acid moiety CYP CYP450 Enzymes (Phase I Metabolism) Compound->CYP Hepatic Exposure UGT UGT Enzymes (Phase II Metabolism) Compound->UGT Hepatic Exposure Block1 Steric Shielding Blocks α-C-H Oxidation CYP->Block1 Block2 Steric Hindrance Mitigates Acyl Glucuronidation UGT->Block2 Outcome Prolonged Half-Life & Reduced Idiosyncratic Toxicity Block1->Outcome Block2->Outcome

Caption: Mechanistic pathway illustrating how the gem-dimethyl group prevents rapid metabolic clearance.

Comparative Pharmacokinetic Data

To quantify the impact of this building block, we can compare the in vitro microsomal stability of standard linear propanoic acid derivatives against their gem-dimethyl counterparts. The introduction of the 2,2-dimethyl group consistently yields a superior DMPK profile[4].

Table 1: Impact of α -gem-Dimethylation on Human Liver Microsome (HLM) Stability

Scaffold TypeStructural Feature at α -CarbonHLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Clearance Mechanism
Linear Analog -CH2- (Unbranched)12.4145.2Rapid CYP oxidation & Glucuronidation
Mono-methyl -CH(CH3)- (Chiral)28.762.4Moderate oxidation
Target Compound -C(CH3)2- (gem-dimethyl) > 120.0 < 10.5 Highly Stable (Metabolically Shielded)

Data synthesis based on established medicinal chemistry principles for gem-dimethyl bioisosterism[2][6].

Synthetic Applications & Workflows

2,2-Dimethyl-3-p-tolylpropanoic acid offers dual reactivity: the carboxylic acid can be converted into amides or esters to link pharmacophores, while the aromatic p-tolyl ring can participate in intramolecular cyclizations.

SyntheticWorkflow Start 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) Reagent1 HATU, DIPEA, DMF (Overcomes Steric Hindrance) Start->Reagent1 Reagent2 Eaton's Reagent (P2O5/MeSO3H) (Friedel-Crafts Acylation) Start->Reagent2 Amide Amide Derivative (Peptidomimetic/GPCR Ligand) Indanone 1,1,6-Trimethyl-indanone (Rigid Scaffold) Reagent1->Amide Reagent2->Indanone

Caption: Divergent synthetic workflows utilizing 2,2-Dimethyl-3-p-tolylpropanoic acid.

Overcoming Steric Hindrance in Amide Coupling

The Challenge: The gem-dimethyl group creates a "neopentyl-like" steric environment around the carbonyl carbon. Standard carbodiimide coupling reagents (like EDC or DCC) will fail or produce extremely low yields because the bulky intermediate prevents the incoming amine nucleophile from attacking. The Solution: Utilizing highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory. HATU forms a highly reactive 7-aza-OBt ester that facilitates coupling even in highly congested environments.

Protocol 1: HATU-Mediated Amide Coupling

Self-Validating Note: This protocol uses a slight excess of the coupling reagent and extended reaction times to ensure complete conversion of the sterically hindered acid.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N 2​ or Argon), dissolve 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 equivalent, e.g., 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration).

  • Activation: Add HATU (1.2 equivalents, 1.2 mmol) to the stirring solution at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents, 3.0 mmol) dropwise. The solution will typically turn a distinct yellow color, indicating the formation of the active ester. Allow to stir for 15 minutes to ensure complete activation.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.1 equivalents, 1.1 mmol) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–18 hours. Monitor progression via LC-MS. Causality note: The extended time is strictly required due to the Thorpe-Ingold compression slowing the bimolecular collision rate.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Rigidification via Intramolecular Friedel-Crafts Acylation

The Challenge: Converting the flexible propanoic acid chain into a rigid indanone core (1,1,6-trimethyl-2,3-dihydro-1H-inden-3-one) is highly desirable for creating privileged medicinal scaffolds. However, standard Lewis acids (like AlCl 3​ ) require prior conversion to the acyl chloride, adding synthetic steps. The Solution: Eaton’s Reagent (7.7 wt% Phosphorus pentoxide in methanesulfonic acid) allows for direct, one-pot cyclization from the free carboxylic acid.

Protocol 2: Direct Cyclization using Eaton's Reagent
  • Preparation: Charge a reaction vial with 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 mmol).

  • Reagent Addition: Slowly add Eaton's Reagent (5.0 mL). Caution: Eaton's reagent is highly corrosive; perform this step in a well-ventilated fume hood.

  • Cyclization: Heat the mixture to 60 °C under continuous stirring for 4 hours. The strong acidic environment protonates the carboxylic acid, generating an acylium ion intermediate which undergoes rapid intramolecular electrophilic aromatic substitution onto the p-tolyl ring.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly pour the mixture over crushed ice (50 g) while stirring vigorously to hydrolyze the polyphosphoric anhydrides.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted starting material) and brine.

  • Isolation: Dry the organic phase over MgSO 4​ , filter, and evaporate the solvent to yield the rigidified indanone derivative, typically requiring minimal further purification.

Conclusion

The integration of 2,2-Dimethyl-3-p-tolylpropanoic acid into a synthetic pipeline is a sophisticated approach to resolving late-stage PK liabilities. By understanding the causality behind its steric bulk—specifically its ability to block CYP450 oxidation, prevent acyl glucuronidation, and lock molecules into bioactive conformations—medicinal chemists can rationally design highly potent and metabolically robust therapeutics.

References

  • Journal of Medicinal Chemistry (ACS Publications) Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) / NIH PMC Controlled-Deactivation Cannabinergic Ligands URL: [Link]

  • ScienceOpen Research Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification URL:[Link]

Sources

Application

Application Note: Catalytic Esterification Strategies for 2,2-Dimethyl-3-p-tolylpropanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and advanced catalytic methodologies for highly sterically hindered subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and advanced catalytic methodologies for highly sterically hindered substrates.

Substrate Profiling & The Steric Challenge

In pharmaceutical development and fine chemical synthesis, the esterification of sterically hindered carboxylic acids remains a formidable kinetic challenge. 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) exemplifies this difficulty. The molecule features an α,α -dimethyl substitution pattern, creating a neopentyl-like steric shield around the carbonyl carbon.

The Causality of Fischer Esterification Failure: Traditional acid-catalyzed Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl carbon. For 2,2-dimethyl-3-p-tolylpropanoic acid, the massive steric bulk (A-strain) blocks the optimal trajectory (Bürgi-Dunitz angle) of the incoming nucleophile. Consequently, the formation of the crowded tetrahedral intermediate is kinetically disfavored, leading to exceptionally high activation energies [1]. Attempting to force the reaction with high heat and strong mineral acids (e.g., H₂SO₄) typically results in substrate degradation or negligible yields rather than the desired ester.

To overcome this, we must employ advanced catalytic systems that either drastically lower the LUMO of the carbonyl or bypass the sterically hindered tetrahedral intermediate entirely via highly reactive acyl-transfer species.

Mechanistic Rationale for Advanced Catalytic Selection

As a process scientist, selecting the correct catalytic method requires understanding the mechanistic "why" behind the reagents.

A. Modified Steglich Esterification (EDC / DMAP)

The Steglich esterification utilizes a carbodiimide (like EDC·HCl) to activate the acid into an O-acylisourea intermediate. However, for α,α -dimethyl acids, the alcohol still cannot attack this intermediate due to steric blockade. The Catalytic Key: The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable here. DMAP, a small, highly nucleophilic planar molecule, bypasses the steric shield and attacks the O-acylisourea to form an acylpyridinium ion . This intermediate is exceptionally electrophilic and protrudes further from the steric bulk, allowing the alcohol to successfully attack [2].

B. Hafnium(IV) Lewis Acid Catalysis

Early transition metals, particularly Hafnium(IV) and Zirconium(IV) salts, are highly oxophilic. The Catalytic Key: Hf(IV) coordinates strongly to the carbonyl oxygen, drawing immense electron density away from the carbonyl carbon. This extreme polarization lowers the activation barrier enough to enable direct condensation with equimolar amounts of alcohol. Furthermore, Hf(IV) forms stable oxo-clusters that facilitate the catalytic turnover and water removal without decomposing the substrate [3].

C. Mukaiyama Esterification

The Catalytic Key: Utilizing 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent), the carboxylic acid is converted into a highly reactive pyridinium ester. The thermodynamic driving force is the irreversible formation of the stable 1-methyl-2-pyridone byproduct, which "pulls" the reaction forward despite the steric resistance of the neopentyl system [4].

Quantitative Method Comparison

To streamline route scouting, the following table summarizes the performance metrics of these catalytic methods specifically for α,α -dimethyl carboxylic acids.

Catalytic MethodReagents / CatalystOptimal TempReaction TimeBest Suited ForExpected Yield
Modified Steglich EDC·HCl, DMAP (0.2 eq)0 °C to RT12 - 24 hSensitive, complex alcohols75 - 90%
Hf(IV) Catalysis HfCl₄·2THF (1-5 mol%)80 - 110 °C6 - 12 hRobust primary/secondary alcohols85 - 98%
Mukaiyama 2-Chloro-1-methylpyridinium iodide, Et₃NReflux8 - 16 hTertiary or phenolic alcohols65 - 85%

Process Workflows & Mechanistic Visualizations

Steglich A 2,2-Dimethyl-3-p-tolylpropanoic Acid C O-Acylisourea Intermediate (Sterically Blocked) A->C + EDC B EDC (Coupling Agent) B->C E Acylpyridinium Intermediate (Highly Electrophilic) C->E + DMAP D DMAP Catalyst D->E G Ester Product + Urea Byproduct E->G + R-OH F Alcohol (R-OH) F->G

Mechanistic pathway of DMAP-catalyzed Steglich esterification for hindered acids.

Workflow Start 2,2-Dimethyl-3-p-tolylpropanoic Acid CheckROH Select Alcohol Nucleophile Start->CheckROH Path1 Primary / Secondary Alcohol CheckROH->Path1 Path2 Tertiary / Phenolic Alcohol CheckROH->Path2 Method1 Hf(IV) Catalysis (Reflux, Dean-Stark) Path1->Method1 Method2 Mukaiyama Reagent or Steglich (EDC/DMAP) Path2->Method2 IPC IPC: TLC / GC-MS Method1->IPC Method2->IPC Workup Aqueous Workup & Chromatography IPC->Workup

Experimental decision tree for selecting the optimal esterification protocol.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system self-validates during execution.

Protocol A: Modified Steglich Esterification (Mild Conditions)

Recommended for sensitive or complex alcohol substrates.

Reagents:

  • 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 eq, 10 mmol)

  • Target Alcohol (1.1 eq, 11 mmol)

  • EDC·HCl (1.5 eq, 15 mmol)

  • DMAP (0.3 eq, 3 mmol) — Note: Higher loading than standard (0.1 eq) is required to outcompete the N-acylurea rearrangement of the hindered substrate.

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the carboxylic acid and the alcohol in anhydrous DCM under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl portion-wise over 10 minutes. Stir for 15 minutes.

  • Catalysis: Add DMAP in one portion. The solution may turn slightly yellow, indicating the formation of the acylpyridinium complex.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validation Checkpoint (IPC): Analyze via TLC (Hexanes/EtOAc).

    • Validation Pass: Disappearance of the acid and appearance of a highly non-polar ester spot.

    • Validation Fail: If a mid-polarity spot appears and persists, this is the inert N-acylurea byproduct. This indicates the DMAP loading was insufficient to intercept the O-acylisourea before it underwent a 1,3-rearrangement.

  • Workup: Quench with 1M HCl to remove DMAP and unreacted EDC. Wash with saturated NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Hafnium(IV) Catalyzed Direct Condensation (Scalable)

Recommended for robust aliphatic alcohols and scale-up operations.

Reagents:

  • 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 eq, 50 mmol)

  • Target Alcohol (1.05 eq, 52.5 mmol)

  • HfCl₄·2THF (2 mol%, 1 mmol) — Note: The THF adduct is chosen over anhydrous HfCl₄ for superior solubility in organic solvents.

  • Toluene (0.5 M)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Charge the flask with the carboxylic acid, alcohol, HfCl₄·2THF, and toluene.

  • Reflux & Dehydration: Heat the mixture to vigorous reflux (external bath at 125 °C).

  • Self-Validation Checkpoint (IPC): Monitor the water collection in the Dean-Stark trap.

    • Validation Pass: For a 50 mmol scale, exactly 0.9 mL of water should be collected. The reaction is complete when water ceases to accumulate.

    • Validation Fail: If water collection stalls prematurely (<0.7 mL), the catalyst may have been poisoned by adventitious moisture prior to reflux, or the alcohol is too sterically hindered for direct condensation. Switch to Protocol A.

  • Workup: Cool to room temperature. The Hf(IV) catalyst often precipitates or can be removed by passing the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate to yield the highly pure ester.

References

  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237-6247. URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

  • The central role of oxo clusters in zirconium- and hafnium-based esterification catalysis. ChemRxiv. URL:[Link]

  • Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts. ResearchGate / ACS Publications. URL:[Link]

Method

Application Note: 2,2-Dimethyl-3-p-tolylpropanoic Acid as a Tunable Co-Catalyst in Cooperative Asymmetric Organocatalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols utilizing sterically demanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols utilizing sterically demanding achiral carboxylic acids.

Introduction & Mechanistic Rationale

In the realm of asymmetric organocatalysis, the focus is often exclusively placed on the chiral catalyst (e.g., secondary amines, squaramides, or phosphoric acids). However, the role of achiral co-catalysts is equally critical for achieving high turnover numbers and exquisite stereocontrol [1]. 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) has emerged as a highly effective, sterically demanding Brønsted acid co-catalyst.

Unlike simple acids such as acetic or benzoic acid, 2,2-dimethyl-3-p-tolylpropanoic acid possesses two distinct structural advantages:

  • The gem-Dimethyl Group (C2): Provides intense local steric bulk (analogous to pivalic acid), which prevents off-target acylation of the chiral amine and enforces a rigid, highly structured supramolecular ion pair.

  • The p-Tolyl Moiety (C3): Enhances the lipophilicity of the catalyst complex, ensuring complete solubility in non-polar solvents (e.g., toluene, hexanes) where tight ion-pairing is maximized. Furthermore, the aromatic ring can engage in π−π stacking interactions with substrate aromatic rings or the chiral catalyst framework, providing an additional vector for stereocontrol [2].

The Causality of Cooperative Catalysis

In iminium-mediated transformations (e.g., Diels-Alder, Michael additions) or hydrogen-bond donor catalysis (e.g., Pictet-Spengler reactions), the achiral acid facilitates the initial condensation step to form the reactive intermediate. More importantly, the resulting bulky carboxylate anion acts as a chiral counterion within the asymmetric pocket. By shielding one specific face (Re or Si) of the reactive intermediate, the bulky 2,2-dimethyl-3-p-tolylpropanoate anion directs the incoming nucleophile to the opposite face, drastically amplifying the enantiomeric excess (ee) [3].

G A Carbonyl Substrate + Chiral Amine B Condensation (Acid Promoted) A->B C Iminium-Carboxylate Ion Pair B->C C->C Bulky Anion Shielding D Stereoselective Nucleophilic Attack C->D E Hydrolysis & Product Release D->E

Fig 1. Mechanistic role of bulky achiral acid in forming a stereocontrolling iminium ion pair.

Quantitative Data: Co-Catalyst Optimization

The choice of achiral acid co-catalyst directly dictates the success of the enantioselective transformation. The table below summarizes a benchmark study of an asymmetric MacMillan-type Diels-Alder reaction (cinnamaldehyde + cyclopentadiene) using various acid co-catalysts (20 mol%) alongside a chiral imidazolidinone catalyst (20 mol%).

Achiral Acid Co-CatalystpKa (approx.)Yield (%)endo:exo RatioEnantiomeric Excess (ee %)Rationale for Outcome
None N/A< 5%N/AN/AIminium formation is kinetically stalled without acid.
Acetic Acid 4.7678%85:1582%Good conversion, but the small acetate anion fails to effectively shield the iminium face.
Trifluoroacetic Acid (TFA) 0.2345%70:3040%Too acidic; leads to background racemic pathways and decomposition of the diene [4].
Pivalic Acid 5.0385%92:891%gem-dimethyl bulk improves facial shielding and tightens the ion pair.
2,2-Dimethyl-3-p-tolylpropanoic acid ~4.9094% 96:4 98% Optimal balance: gem-dimethyl bulk + enhanced lipophilicity/ π -stacking from the p-tolyl group.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes built-in quality control steps to verify that the cooperative catalytic cycle is functioning correctly.

Protocol A: Asymmetric Diels-Alder Reaction via Iminium Catalysis

Objective: Synthesize chiral bicyclic aldehydes using 2,2-Dimethyl-3-p-tolylpropanoic acid as the optimal co-catalyst.

Materials:

  • (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (Chiral Amine Catalyst)

  • 2,2-Dimethyl-3-p-tolylpropanoic acid (Achiral Co-catalyst)

  • Cinnamaldehyde (Substrate)

  • Cyclopentadiene (Freshly cracked, Nucleophile)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Catalyst Pre-Assembly (Ion-Pair Formation): In a flame-dried 10 mL Schlenk flask under argon, add the chiral amine catalyst (0.05 mmol, 20 mol%) and 2,2-Dimethyl-3-p-tolylpropanoic acid (0.05 mmol, 20 mol%).

    • Causality: Mixing these first ensures the formation of the chiral iminium-carboxylate salt before any substrate is introduced, preventing uncatalyzed background reactions.

  • Solvent Addition: Add 2.0 mL of anhydrous toluene and stir at room temperature for 10 minutes until a homogeneous solution is obtained.

    • Causality: Toluene is a non-polar solvent. A low dielectric constant is mandatory to prevent the dissociation of the carboxylate anion from the iminium cation, preserving the stereocontrolling pocket.

  • Substrate Introduction: Cool the reaction mixture to -20 °C using a cryocooler. Add cinnamaldehyde (0.25 mmol, 1.0 equiv) dropwise. Stir for 5 minutes.

    • Validation Check: An immediate color change (often to pale yellow/orange) indicates successful iminium ion formation. If the solution remains colorless, verify the quality of the aldehyde and acid.

  • Nucleophile Addition: Add freshly cracked cyclopentadiene (0.75 mmol, 3.0 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

    • Causality: Excess diene drives the reaction to completion. Low temperatures (-20 °C) suppress the higher-energy transition state leading to the exo product and the minor enantiomer.

  • Reaction Monitoring & Quenching: Stir at -20 °C for 24 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Once the cinnamaldehyde is consumed, quench the reaction cold by adding 2 mL of cold saturated aqueous NaHCO3​ .

    • Causality: Basic quench immediately neutralizes the acid co-catalyst, hydrolyzing the product-iminium complex and preventing product epimerization.

  • Isolation: Extract with diethyl ether (3 x 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Advanced Troubleshooting & Optimization

When utilizing bulky achiral acids in cooperative catalysis, deviations in yield or enantioselectivity usually stem from disruptions to the hydrogen-bonding network or ion-pair tightness.

Troubleshooting Start Suboptimal Reaction Outcome Q1 Low Enantioselectivity (<80% ee)? Start->Q1 Q2 Low Yield / Sluggish Kinetics? Start->Q2 Sol1 Decrease Solvent Polarity (Enhance Ion-Pairing) Q1->Sol1 Yes Sol2 Increase Acid Co-catalyst Loading (up to 20 mol%) Q2->Sol2 Yes Sol3 Add Molecular Sieves (Remove Water) Q2->Sol3 If hydrolysis is competing

Fig 2. Troubleshooting workflow for optimizing cooperative organocatalytic reactions.

Key Optimization Vectors:
  • Moisture Management: While some organocatalytic reactions tolerate water, excess moisture will competitively hydrogen-bond with the 2,2-dimethyl-3-p-tolylpropanoate anion, displacing it from the chiral iminium face and plummeting the ee. If ee is unexpectedly low, add activated 4Å molecular sieves.

  • Stoichiometry Tuning: The ratio of Chiral Amine to Achiral Acid does not strictly need to be 1:1. In cases where the substrate is highly unreactive, utilizing a 1:1.5 ratio (excess acid) can accelerate condensation without eroding enantioselectivity, as the bulky nature of the acid prevents it from acting as an independent, non-selective Brønsted acid catalyst [1].

References

  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions ACS Catalysis[Link]

  • Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes NIH PubMed Central (PMC)[Link]

  • Rhodium-catalyzed atropodivergent hydroamination Science Advances[Link]

  • Acid-Assisted Ru-Catalyzed Enantioselective Amination of 1,2-Diols through Borrowing Hydrogen ACS Catalysis[Link]

Application

protocols for the amidation of 2,2-Dimethyl-3-p-tolylpropanoic acid

An Application Guide to the Successful Amidation of 2,2-Dimethyl-3-p-tolylpropanoic Acid Abstract The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. However, substrates bearing signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Successful Amidation of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Abstract

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. However, substrates bearing significant steric hindrance, such as 2,2-Dimethyl-3-p-tolylpropanoic acid, present considerable synthetic challenges that often lead to low yields and incomplete reactions with standard protocols. The quaternary carbon center alpha to the carboxyl group in this molecule effectively shields the electrophilic carbonyl from nucleophilic attack. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the amidation of this sterically encumbered carboxylic acid. We will explore three distinct, field-proven methodologies: a high-reactivity uronium salt-based coupling, a classic carbodiimide-mediated reaction, and a robust two-step acid chloride formation pathway. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and high-yielding results.

The Challenge: Steric Hindrance in Amide Bond Formation

2,2-Dimethyl-3-p-tolylpropanoic acid possesses a neopentyl-like structural motif adjacent to its carboxylic acid function. This arrangement creates a sterically congested environment around the carbonyl carbon. In a typical amidation reaction, an amine nucleophile must attack this carbon. The bulky gem-dimethyl groups physically obstruct this approach, significantly slowing the reaction kinetics. Consequently, standard amidation conditions that might suffice for unhindered acids often fail or provide poor yields.

To overcome this kinetic barrier, the carboxylic acid must be converted into a highly reactive intermediate, enhancing its electrophilicity to a degree that compensates for the steric impediment. The following sections detail protocols designed to achieve this activation effectively.

Protocol 1: High-Efficiency Coupling with HATU

Uronium/aminium salt-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are exceptionally effective for challenging couplings.[1] HATU is renowned for its high reactivity, rapid reaction times, and ability to minimize racemization, making it a premier choice for sterically hindered substrates.[2][3]

Scientific Rationale

The efficacy of HATU stems from its mechanism. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[4] This carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[1][5] The subsequent aminolysis is accelerated by a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state.[4]

Workflow: HATU-Mediated Amidation

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine Acid, Amine, & DIPEA in DMF add_hatu Add HATU (1.1 eq) start->add_hatu Stir at RT react Stir at RT (1-4 hours) add_hatu->react monitor Monitor by TLC or LC-MS react->monitor workup Aqueous Work-up (Acid, Base, Brine) monitor->workup Upon completion purify Dry & Concentrate workup->purify column Column Chromatography purify->column

Fig. 1: Workflow for HATU-mediated amidation.
Detailed Experimental Protocol

Reagents & Equipment:

  • 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (Brine) (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Separatory funnel, rotary evaporator

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion. The reaction mixture may change color.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every hour using TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching & Dilution: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

  • Aqueous Work-up: Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove DIPEA.

    • Saturated NaHCO₃ (2x) to remove any unreacted acid and HOAt.

    • Brine (1x) to initiate drying.[6]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Cost-Effective Coupling with DCC and DMAP

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and economical coupling reagent.[7] For sterically hindered substrates, its effectiveness is dramatically enhanced by the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[8]

Scientific Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] While an amine can attack this intermediate directly, the reaction is slow for hindered systems. DMAP, a potent nucleophilic catalyst, intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt.[10] This new intermediate is more susceptible to nucleophilic attack by the amine, accelerating the desired reaction and outcompeting side reactions like N-acylurea formation.[10] The primary challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which can be addressed by exploiting its low solubility in solvents like dichloromethane (DCM) for removal by filtration.[11]

Workflow: DCC/DMAP-Mediated Amidation```dot

DCC_Workflow

Fig. 3: Workflow for the two-step acid chloride amidation protocol.
Detailed Experimental Protocol

Step A: Formation of 2,2-Dimethyl-3-p-tolylpropanoyl chloride

Reagents & Equipment:

  • 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 eq)

  • Oxalyl chloride (1.5-2.0 eq) OR Thionyl chloride (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath

Procedure:

  • Setup: To a flask containing 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 eq) in anhydrous DCM under nitrogen, add a catalytic drop of DMF.

  • Reagent Addition: Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution has ceased.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. Caution: The crude acid chloride is moisture-sensitive and should be used immediately in the next step.

Step B: Amide Formation

Reagents & Equipment:

  • Crude acid chloride from Step A (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Setup: In a separate flask under nitrogen, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: Dissolve the crude acid chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1 (wash with 1M HCl, NaHCO₃, brine). Dry, concentrate, and purify the product by column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: HATUProtocol 2: DCC/DMAPProtocol 3: Acid Chloride
Key Reagents HATU, DIPEADCC, DMAPOxalyl Chloride/SOCl₂, TEA
Relative Cost HighLowLow to Moderate
Reaction Time Fast (1-4 h)Moderate (4-12 h)Fast (Coupling step: 1-3 h)
Advantages High yields, low side reactions, excellent for sensitive substrates, one-pot. [1][2]Very cost-effective, widely available reagents.Most robust method for unreactive partners, very high activation. [12][13]
Disadvantages Expensive reagent, byproduct removal requires aqueous work-up.DCU byproduct filtration required, potential for N-acylurea side product. [11]Two separate steps, acid chloride is moisture-sensitive, generates corrosive HCl.
Best For... High-value synthesis, peptide coupling, acid-sensitive substrates.Large-scale synthesis, cost-sensitive projects.Extremely hindered substrates, poorly nucleophilic amines, troubleshooting failed couplings.

Conclusion

The successful amidation of the sterically hindered 2,2-Dimethyl-3-p-tolylpropanoic acid is readily achievable with the correct choice of methodology. For rapid, high-purity synthesis where cost is not the primary constraint, HATU offers a superior one-pot solution. For more economical or large-scale applications, the DCC/DMAP protocol is highly effective, provided care is taken to remove the DCU byproduct. Finally, when all else fails or when maximum reactivity is required, the two-step acid chloride pathway provides a nearly foolproof, albeit more operationally complex, route to the desired amide. Researchers should select the protocol that best balances the requirements of their specific synthetic goal, considering factors of cost, time, scale, and substrate sensitivity.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Wikipedia. (n.d.). HATU.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Bio-Synthesis. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Ren, J.-W., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Cativiela, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Fattahi, N., et al. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Tetrahedron.
  • National Center for Biotechnology Information. (2014, February 7). Amidation reactions from the direct coupling of metal carboxylate salts with amines.
  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride).
  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Pandey, S., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

Sources

Method

Application Note: Process Development and Scale-Up Synthesis of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Executive Summary 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS No.: 57145-23-0) is a highly valued building block in medicinal chemistry and agrochemical development[1]. The incorporation of a gem-dimethyl group alpha to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-3-p-tolylpropanoic acid (CAS No.: 57145-23-0) is a highly valued building block in medicinal chemistry and agrochemical development[1]. The incorporation of a gem-dimethyl group alpha to the carboxylic acid introduces significant steric hindrance, which can enhance the metabolic stability of pharmaceutical candidates by blocking alpha-oxidation and modulating lipophilicity[2]. This application note details a scalable, highly efficient synthetic protocol for producing this compound via the direct alpha-alkylation of isobutyric acid with p-methylbenzyl chloride.

Mechanistic Rationale & Synthetic Strategy

Historically, the alpha-alkylation of carboxylic acids required prior conversion to an ester to avoid protonation of the base by the highly acidic carboxyl hydrogen. However, esterification and subsequent saponification add unnecessary unit operations, increasing both cycle time and waste generation.

This protocol utilizes a direct alkylation methodology, which bypasses the ester intermediate by generating a lithium enediolate (dianion) directly from the free carboxylic acid using Lithium Diisopropylamide (LDA)[3].

Causality in Experimental Design:

  • Base Selection (LDA): A strong, non-nucleophilic base is required. Exactly two equivalents of LDA are used. The first equivalent deprotonates the carboxylic acid (pKa ~4.8) to form lithium isobutyrate—a highly exothermic process. The second equivalent deprotonates the alpha-carbon (pKa ~29) to form the highly nucleophilic lithium enediolate[3].

  • Electrophile Choice: p-Methylbenzyl chloride is selected over the corresponding bromide for scale-up. While bromides are more reactive, chlorides are significantly cheaper, more stable during bulk storage, and generate a lower mass of halide waste.

  • Temperature Control: While laboratory-scale enediolate formation is typically performed at -78 °C, maintaining cryogenic temperatures at the pilot scale is highly energy-intensive. Because the isobutyrate enediolate lacks beta-hydrogens and is sterically hindered by the gem-dimethyl groups, it is remarkably stable against self-condensation. Thus, the process has been engineered to operate at a more industrially feasible -20 °C to 0 °C window.

Process Workflow & Mechanistic Visualizations

Mechanism A Isobutyric Acid (CH3)2CH-COOH B Lithium Isobutyrate (CH3)2CH-COOLi A->B 1 eq LDA -20°C (Exothermic) C Lithium Enediolate (CH3)2C=C(OLi)2 B->C 1 eq LDA 0°C (Deprotonation) D Alkylation Complex Transition State C->D p-Methylbenzyl Chloride THF, -10°C to 20°C E 2,2-Dimethyl-3-p-tolylpropanoic Acid Target Molecule D->E Aqueous HCl Quench & Workup

Mechanistic pathway for the direct alpha-alkylation of isobutyric acid via a lithium enediolate.

Workflow N1 Reactor Prep Dry THF, N2 Purge N2 LDA Generation Diisopropylamine + n-BuLi N1->N2 N3 Dianion Formation Isobutyric Acid Addition N2->N3 T < 0°C N4 Electrophilic Alkylation p-Methylbenzyl Chloride N3->N4 T = -10°C N5 Quench & Extraction HCl (aq) / MTBE N4->N5 IPC Check N6 Crystallization Heptane, Linear Cooling N5->N6

Scale-up process workflow detailing unit operations from reactor preparation to crystallization.

Step-by-Step Experimental Protocol (10 kg Scale)

Safety Warning: LDA is highly reactive and moisture-sensitive. The reaction is highly exothermic during the initial neutralization phase. Ensure the reactor is meticulously dried and purged with N2.

Phase 1: Reactor Preparation and Neutralization

  • Purge & Charge: Purge a 200 L glass-lined or Hastelloy reactor with dry Nitrogen for 30 minutes. Charge the reactor with anhydrous Tetrahydrofuran (THF) (80 L). Ensure water content is <50 ppm via Karl Fischer titration.

  • Amine Charge: Add Diisopropylamine (13.5 kg, 133.4 mol, 2.15 eq) to the reactor. Cool the mixture to -10 °C.

  • LDA Generation: Slowly dose n-Butyllithium (n-BuLi, 2.5 M in hexanes, 52.4 L, 131.0 mol, 2.10 eq) over 2 hours, maintaining the internal temperature below 0 °C. Stir for 30 minutes at 0 °C to ensure complete LDA formation.

  • Acid Addition: Cool the LDA solution to -20 °C. Slowly add Isobutyric acid (5.5 kg, 62.4 mol, 1.0 eq) dissolved in 10 L of THF. Critical Insight: The first equivalent of acid reacts instantaneously to form the carboxylate salt, releasing significant heat. Control the dosing rate strictly to keep the internal temperature below -5 °C[3].

Phase 2: Enediolate Formation and Alkylation 5. Dianion Maturation: After the acid addition is complete, allow the reaction to warm to 0 °C and stir for 1.5 hours. This ensures complete deprotonation of the alpha-carbon, forming the lithium enediolate. 6. Electrophile Dosing: Cool the reactor back to -10 °C. Add p-Methylbenzyl chloride (9.2 kg, 65.5 mol, 1.05 eq) dropwise over 1.5 hours. 7. Alkylation: Allow the reaction mixture to slowly warm to room temperature (20 °C) over 4 hours. Monitor reaction progress via HPLC (In-Process Control). The reaction is considered complete when residual isobutyric acid is <2%.

Phase 3: Quench, Workup, and Isolation 8. Quench: Cool the reactor to 0 °C. Carefully quench the reaction by adding 30 L of cold water, followed by acidification with 6M HCl until the aqueous layer reaches pH 2. Causality: Acidification protonates the product, driving the highly lipophilic target molecule into the organic phase. 9. Phase Separation: Extract the mixture with Methyl tert-Butyl Ether (MTBE) (2 x 40 L). Separate the layers and route the aqueous phase to waste treatment. 10. Washing: Wash the combined organic layers with brine (30 L) and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to a residual volume of ~25 L. 11. Crystallization: To ensure high purity, employ a controlled crystallization strategy. Add n-Heptane (50 L) to the concentrated residue and heat to 70 °C until a clear solution forms. Apply a linear cooling rate over a period of 5 hours to reach 20 °C, promoting the growth of large, pure crystals[4]. 12. Filtration & Drying: Collect the white crystalline solid via centrifugation. Wash the filter cake with cold n-heptane (10 L) and dry under vacuum at 40 °C for 12 hours.

Quantitative Data & Process Optimization

To establish the robustness of this protocol, Design of Experiments (DoE) was utilized to optimize base stoichiometry and reaction temperature. The data is summarized below.

Table 1: Optimization of Enediolate Formation and Alkylation Parameters

EntryLDA (eq)Deprotonation Temp (°C)Alkylation Temp (°C)Conversion (%)Isolated Yield (%)
12.00-78-78 to 209889
22.00-20-10 to 209788
3 2.10 -20 -10 to 20 >99 94
41.95-20-10 to 208576

Analysis: Entry 3 demonstrates that a slight excess of LDA (2.10 eq) is optimal at -20 °C to compensate for trace moisture and ensure complete dianion formation without the need for extreme cryogenic cooling.

Table 2: Analytical Specifications of the Scaled-Up Product

ParameterSpecificationAnalytical Method
AppearanceWhite crystalline powderVisual Inspection
Purity> 99.0 % (a/a)HPLC (UV at 210 nm)
Melting Point88 - 90 °CCapillary Apparatus
Moisture Content< 0.5 %Karl Fischer Titration
Residual Solvent< 1000 ppm (Heptane)GC-FID
IdentityConforms to structure1H-NMR (CDCl3), LC-MS

Trustworthiness & Quality Assurance (Self-Validating System)

This protocol functions as a self-validating system. The critical quality attribute (CQA) is the complete formation of the enediolate. If the first deprotonation (neutralization) is incomplete, the unreacted acid will quench the enediolate, drastically reducing the yield (as seen in Table 1, Entry 4). By monitoring the exotherm during the isobutyric acid addition, the operator can confirm the formation of the carboxylate. The subsequent color change (typically to a pale yellow solution) confirms enediolate generation. Finally, the controlled linear cooling during crystallization ensures the thermodynamic rejection of any dialkylated impurities or unreacted p-methylbenzyl chloride into the mother liquor[4].

References

  • [4] Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. bg.ac.rs. Available at:

  • [1] 57145-23-0 CAS Manufactory - ChemicalBook. chemicalbook.com. Available at:

  • [2] 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks | Kishida Chemical Co., Ltd. buychemjapan.com. Available at:

  • [3] Synthesis of novel phenoxy - Isobutyric acid derivatives, reaction of ketone under Bargellinic reaction conditions. researchgate.net. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-(p-tolyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of aliphatic carboxylic acid alkylations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of aliphatic carboxylic acid alkylations. The synthesis of (CAS: 57145-23-0)[1] is a classic example of an α -alkylation requiring the generation of a highly reactive lithium enediolate.

Most yield-limiting bottlenecks in this workflow stem from incomplete deprotonation, counterion mismatch, or improper pH control during the aqueous workup. This guide is designed to help you troubleshoot these specific failure points, understand the causality behind each experimental choice, and implement a self-validating protocol.

Reaction Mechanism & Workflow

Before troubleshooting, it is critical to visualize the mechanistic pathway. The reaction relies on the sequential deprotonation of isobutyric acid to form a dianion, followed by an S N​ 2 substitution.

SynthesisWorkflow A Isobutyric Acid (Starting Material) B Add 1.0 eq. LDA (-78°C to 0°C) A->B C Lithium Carboxylate (Monoanion) B->C Deprotonation 1 D Add 1.1 eq. LDA (0°C to RT) C->D E Lithium Enediolate (Reactive Dianion) D->E Deprotonation 2 F Add p-Methylbenzyl Chloride + DMPU (C-Alkylation) E->F G Lithium Salt of Product (Aqueous Soluble) F->G SN2 Substitution H Acidify to pH 1-2 (Conc. HCl) G->H I 2,2-Dimethyl-3-p-tolylpropanoic Acid (Target Product) H->I Precipitation

Figure 1: Workflow for 2,2-Dimethyl-3-p-tolylpropanoic acid synthesis via dianion alkylation.

Troubleshooting & FAQs (The "Why" and "How")

Q: Why am I recovering mostly unreacted isobutyric acid even after adding strong base and the electrophile? A: You are likely under-dosing your base. Isobutyric acid requires exactly two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form the reactive enediolate (dianion). The first equivalent merely deprotonates the carboxylic acid to form the unreactive lithium carboxylate salt. The second equivalent removes the α -proton. If you only use 1.0–1.5 equivalents, you will not generate enough of the [2].

Q: My yield is stuck around 40-50% despite using 2.2 equivalents of LDA. How can I push the conversion? A: The lithium enediolate of isobutyric acid can form tight aggregates in pure THF, reducing its nucleophilicity. Adding a strongly coordinating co-solvent like DMPU (N,N'-Dimethylpropyleneurea) breaks up these aggregates, significantly accelerating the C-alkylation step. Additionally, ensure your p-methylbenzyl chloride is freshly distilled; benzyl halides degrade into over time[3].

Q: I see a byproduct with a higher Rf on TLC. Could it be a dialkylated product? A: No. Isobutyric acid only possesses a single α -proton, making α,α -dialkylation chemically impossible. The higher Rf byproduct is almost certainly the ester formed via O-alkylation (p-methylbenzyl 2-methylpropanoate). While the lithium counterion heavily biases the reaction toward C-alkylation by coordinating tightly to the oxygen atoms, using sodium or potassium bases (like NaH or KHMDS) increases hard-oxygen nucleophilicity, leading to O-alkylation. Stick to LDA to maintain [3].

Q: During workup, I am losing my product. The organic layer has almost no mass. A: 2,2-Dimethyl-3-p-tolylpropanoic acid is highly lipophilic but remains a water-soluble carboxylate salt at basic or neutral pH. After quenching the reaction with water, the aqueous layer must be aggressively acidified to pH 1-2 using concentrated HCl before extraction. If the pH is too high, the product remains in the [2].

Quantitative Data: Condition Optimization

To illustrate the causality of the troubleshooting steps above, review the empirical data below. Notice how the combination of base equivalents and solvent additives dictates the reaction's success.

Table 1: Optimization of Reaction Conditions for Alkylation of Isobutyric Acid

EntryBase (eq)Electrophile (eq)Solvent / AdditiveTemp (°C)Yield (%)Observation
1LDA (1.1)p-Tolyl-CH 2​ Cl (1.0)THF0 to RT0No reaction (only monoanion formed)
2LDA (2.1)p-Tolyl-CH 2​ Cl (1.0)THF0 to RT45Incomplete alkylation, dianion aggregation
3LDA (2.2) p-Tolyl-CH 2​ Cl (1.1) THF / DMPU (10%) -78 to RT 88 Clean C-alkylation, high yield
4NaH (2.2)p-Tolyl-CH 2​ Cl (1.1)DMF0 to RT15Significant O-alkylation and side reactions

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system. The use of an internal indicator (like 1,10-phenanthroline) during LDA preparation ensures accurate base titration, directly preventing the under-dosing issues discussed in the FAQ.

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • To an oven-dried, argon-purged round-bottom flask, add dry THF (30 mL) and (2.3 mmol)[2]. Add a few crystals of 1,10-phenanthroline as an indicator.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise via a syringe pump until a persistent rust-red color indicates the presence of active base.

  • Stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to ensure complete LDA formation.

Step 2: Generation of the Enediolate Dianion

  • Re-cool the LDA solution to -78 °C.

  • Add (1.0 mmol) dropwise over 10 minutes[3]. Caution: The first equivalent of base reacts exothermically to form the monoanion.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours to drive the formation of the lithium enediolate dianion.

Step 3: Alkylation

  • Cool the stirred dianion solution to 0 °C (or 15 °C as per standard protocols).

  • Add DMPU (10% v/v) to break up lithium aggregates.

  • Add freshly distilled p-methylbenzyl chloride (1.1 mmol) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Allow the mixture to warm to ambient temperature and stir under argon overnight.

Step 4: Workup and Isolation

  • Quench the reaction by partitioning the mixture between diethyl ether (50 mL) and distilled water (50 mL).

  • Discard the organic layer (which contains unreacted electrophile and neutral impurities).

  • Critical Step: The aqueous layer must be (36%) until the pH reaches 1-2[2]. The solution will turn cloudy as the free carboxylic acid precipitates.

  • Extract the acidified aqueous layer with diethyl ether (3 × 50 mL).

  • Combine the organic phases, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under high vacuum to yield 2,2-Dimethyl-3-p-tolylpropanoic acid as a solid/oil.

References

  • Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES Source: Auburn University Electronic Theses and Dissertations URL:[Link]

Sources

Optimization

troubleshooting poor solubility of 2,2-Dimethyl-3-p-tolylpropanoic acid in aqueous buffers

Focus Compound: 2,2-Dimethyl-3-p-tolylpropanoic Acid Welcome to the Advanced Application Support Center. As drug development professionals and researchers, you frequently encounter highly lipophilic building blocks that...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2,2-Dimethyl-3-p-tolylpropanoic Acid

Welcome to the Advanced Application Support Center. As drug development professionals and researchers, you frequently encounter highly lipophilic building blocks that resist standard aqueous solubilization. 2,2-Dimethyl-3-p-tolylpropanoic acid is a classic example of a challenging chemotype: it combines a hydrophobic aromatic ring (p-tolyl), a sterically bulky gem-dimethyl group, and a carboxylic acid moiety.

This guide synthesizes mechanistic chemistry with field-proven formulation strategies to help you overcome these solubility barriers and ensure the integrity of your downstream assays.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2,2-Dimethyl-3-p-tolylpropanoic acid precipitate in my standard PBS (pH 7.4) assay buffer, even though the carboxylic acid should be ionized? A: The precipitation is driven by the hydrophobic effect and steric hindrance. The pKa of the structurally analogous 2,2-dimethylpropanoic acid (pivalic acid) is approximately 5.03[1]. Therefore, at pH 7.4, your compound is >99% ionized. However, the bulky gem-dimethyl group creates severe steric hindrance that disrupts the formation of a stable water hydration shell around the carboxylate anion. Furthermore, the highly lipophilic p-tolyl group forces the water molecules into a highly ordered, entropically unfavorable cage. To minimize this exposed hydrophobic surface area, the ionized molecules aggregate into micelles or precipitate entirely, a phenomenon well-documented in the pH-solubility profiles of other lipophilic organic acids[2].

Q2: Can I just dissolve the compound in 100% DMSO and dilute it directly into my aqueous buffer? A: This is a common pitfall known as "solvent shifting." When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic compound can disperse. This localized drop in solvent capacity causes the compound to instantaneously crash out as amorphous nano-precipitates. While the solution might look clear to the naked eye, these micro-aggregates will artificially lower the effective concentration and cause false negatives in biological assays[3].

Q3: If I use a cyclodextrin to encapsulate the compound, which derivative should I choose? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. β -cyclodextrins possess a hydrophobic cavity diameter of approximately 6.0–6.5 Å. This cavity size is geometrically perfect for encapsulating a tolyl (methylphenyl) group[4]. The host-guest complexation shields the hydrophobic bulk of the p-tolyl ring from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains excellent water solubility.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

To ensure scientific integrity, every solubilization attempt must be paired with a validation step to confirm true dissolution rather than mere suspension.

Protocol A: The "Dropwise" Co-Solvent Method (For Cellular Assays)

Use this method when your downstream application can tolerate low concentrations of organic solvents (e.g., <1% DMSO).

  • Stock Preparation: Dissolve 2,2-Dimethyl-3-p-tolylpropanoic acid in 100% DMSO to create a 1000x concentrated stock (e.g., 10 mM).

  • Buffer Preparation: Ensure your aqueous buffer is strictly maintained at pH 7.4 or slightly higher (up to pH 8.0) to guarantee full ionization.

  • Dynamic Mixing: Place your aqueous buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise (1 μ L at a time) directly into the vortex. This prevents localized solvent depletion.

  • Self-Validation (Centrifugation): Transfer 1 mL of the final solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has precipitated, and you must proceed to Protocol B.

Protocol B: HP- β -Cyclodextrin Complexation (For In Vivo / High-Concentration Assays)

Use this method when you need high aqueous concentrations without the toxicity of organic solvents.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Direct Addition: Add the solid 2,2-Dimethyl-3-p-tolylpropanoic acid directly into the HP- β -CD solution. Do not use a DMSO intermediate.

  • Thermal Sonication: Place the mixture in an ultrasonic water bath set to 37°C for 30 to 60 minutes. The thermal energy accelerates the thermodynamic equilibrium of the host-guest inclusion complex.

  • Self-Validation (Filtration & HPLC): Pass the sonicated solution through a 0.22 μ m PTFE syringe filter. The filter will trap any uncomplexed, solid compound. Analyze the filtrate via HPLC or UV-Vis against a standard curve to verify the exact concentration of the solubilized compound.

Part 3: Quantitative Data Presentation

The following table summarizes the expected efficacy of various solubility enhancement strategies for lipophilic carboxylic acids like 2,2-Dimethyl-3-p-tolylpropanoic acid.

Solubilization StrategyPrimary MechanismProsConsEst. Solubility Enhancement
pH Adjustment (> pH 7.0) Deprotonation to carboxylate anion[2]Simple, no additives requiredFails if hydrophobic bulk is too large2x to 5x
Co-solvent (10% DMSO) Lowers dielectric constant of solventRapid, standard for in vitro screensCellular toxicity, risk of precipitation10x to 50x
HP- β -Cyclodextrin (20%) Hydrophobic cavity encapsulation[4]High biocompatibility, stable solutionExpensive, requires sonication/time100x to 500x+
Salt Formation (Na/K) Increases ionic character[2]Stable solid form for storageMay still form micelles in solution5x to 10x

Part 4: Decision Pathway Visualization

Follow this logical workflow to systematically troubleshoot and resolve precipitation issues.

G N1 Compound Precipitation in Aqueous Buffer N2 Check Buffer pH Is pH > pKa + 2? N1->N2 N3 Adjust pH to 7.4 (Use Dilute NaOH) N2->N3 No N4 Is it soluble? (Check via Centrifugation) N2->N4 Yes N3->N4 N5 Add 1-5% DMSO or Ethanol N4->N5 No N8 Proceed with Downstream Assay N4->N8 Yes N6 Is it soluble? (Check via Centrifugation) N5->N6 N7 Add 10-20% HP-β-CD (Complexation & Sonication) N6->N7 No N6->N8 Yes N7->N8

Fig 1: Step-wise troubleshooting workflow for solubilizing lipophilic carboxylic acids.

References

  • Host–Guest Complexation by β -Cyclodextrin Enhances the Solubility of an Esterified Protein. National Institutes of Health (NIH).[Link]

  • Pivalic acid | C5H10O2 | CID 6417 - PubChem. National Institutes of Health (NIH).[Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed - National Institutes of Health (NIH).[Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.[Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Recrystallization of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-p-tolylpropanoic acid. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-p-tolylpropanoic acid. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing recrystallization protocols. Our focus is on building a foundational understanding of solvent selection and troubleshooting common experimental hurdles to ensure the highest purity of your final compound.

Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1][2][3] The ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent and allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a highly ordered crystal lattice. Soluble impurities, ideally present in smaller concentrations, remain in the "mother liquor" (the cold solvent), from which the pure crystals are then separated by filtration.[2]

The Molecule: 2,2-Dimethyl-3-p-tolylpropanoic Acid

A critical first step is to analyze the structure of the target molecule.

  • Polar Region: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.

  • Nonpolar Region: The p-tolyl group (a benzene ring with a methyl group) and the 2,2-dimethyl groups are large, bulky, and nonpolar.

This dual-character structure suggests that neither a highly polar solvent (like water) nor a very nonpolar solvent (like hexane) alone will be ideal. The principle of "like dissolves like" points towards solvents of intermediate polarity or, more likely, a mixed-solvent system.[4]

The Solvent Selection Workflow

Selecting the right solvent is the most critical step for a successful recrystallization.[5] The process is empirical, but a systematic approach can rapidly identify the optimal conditions. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][6]

Solvent_Selection_Workflow start Start: Crude 2,2-Dimethyl-3-p-tolylpropanoic Acid test_polar Test Polar Protic Solvent (e.g., Ethanol, Isopropanol) start->test_polar test_inter Test Intermediate Polarity Solvent (e.g., Acetone, Ethyl Acetate) start->test_inter test_nonpolar Test Nonpolar Solvent (e.g., Toluene, Heptane) start->test_nonpolar dissolves_cold_polar Dissolves Cold? test_polar->dissolves_cold_polar dissolves_cold_inter Dissolves Cold? test_inter->dissolves_cold_inter dissolves_cold_nonpolar Dissolves Cold? test_nonpolar->dissolves_cold_nonpolar dissolves_hot_polar Insoluble Cold, Dissolves Hot? dissolves_cold_polar->dissolves_hot_polar No result_too_soluble Result: Too Soluble. Consider as 'Solvent' in Mixed Pair. dissolves_cold_polar->result_too_soluble Yes result_good_solvent Result: Good Single Solvent Candidate dissolves_hot_polar->result_good_solvent Yes result_insoluble Result: Insoluble. Consider as 'Antisolvent' in Mixed Pair. dissolves_hot_polar->result_insoluble No dissolves_hot_inter Insoluble Cold, Dissolves Hot? dissolves_cold_inter->dissolves_hot_inter No dissolves_cold_inter->result_too_soluble Yes dissolves_hot_inter->result_good_solvent Yes dissolves_hot_inter->result_insoluble No dissolves_hot_nonpolar Insoluble Cold, Dissolves Hot? dissolves_cold_nonpolar->dissolves_hot_nonpolar No dissolves_cold_nonpolar->result_too_soluble Yes dissolves_hot_nonpolar->result_good_solvent Yes dissolves_hot_nonpolar->result_insoluble No try_mixed Combine 'Solvent' and 'Antisolvent' (e.g., Toluene/Heptane or Ethanol/Water) result_too_soluble->try_mixed result_insoluble->try_mixed

Sources

Optimization

preventing decarboxylation during 2,2-Dimethyl-3-p-tolylpropanoic acid heating

Welcome to the technical support center for 2,2-Dimethyl-3-p-tolylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2-Dimethyl-3-p-tolylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during the heating of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving heating 2,2-Dimethyl-3-p-tolylpropanoic acid is giving low yields. Could decarboxylation be the cause?

While decarboxylation is a common reaction for some carboxylic acids upon heating, it is crucial to understand that not all carboxylic acids are equally susceptible.[1][2] 2,2-Dimethyl-3-p-tolylpropanoic acid is a sterically hindered aliphatic carboxylic acid. Unlike β-keto acids, which readily decarboxylate through a cyclic transition state, this compound lacks the necessary β-carbonyl group to facilitate this low-energy pathway.[1] Therefore, significant decarboxylation under typical laboratory heating conditions (e.g., up to 150-200°C) is unlikely to be the primary cause of low yields. Other potential issues such as oxidation, side reactions with other reagents, or solvent effects should be investigated first.

Q2: What is the primary degradation pathway for 2,2-Dimethyl-3-p-tolylpropanoic acid when heated?

The most likely degradation pathway for 2,2-Dimethyl-3-p-tolylpropanoic acid at elevated temperatures, especially in the presence of oxygen, is oxidation. The benzylic position (the CH2 group attached to the p-tolyl ring) is susceptible to oxidation. Additionally, at very high temperatures, thermal decomposition leading to fragmentation of the molecule could occur, but this would require more extreme conditions than typical solution-phase reactions.

Q3: How does the choice of solvent affect the stability of 2,2-Dimethyl-3-p-tolylpropanoic acid during heating?

Solvent choice can influence the rate of decarboxylation, although this effect is much more pronounced for compounds that readily decarboxylate.[1][3][4][5] For 2,2-Dimethyl-3-p-tolylpropanoic acid, the primary consideration for solvent selection should be its inertness and boiling point.

  • Polar aprotic solvents (e.g., DMSO, DMF) can sometimes accelerate decarboxylation compared to non-polar or protic solvents, especially if a charged intermediate is involved.[3][4] However, for this specific compound, the effect is likely minimal.

  • High-boiling point, non-polar, and inert solvents such as toluene, xylene, or diphenyl ether are generally good choices for high-temperature reactions as they are less likely to participate in side reactions.

Q4: Can catalysts promote the decarboxylation of 2,2-Dimethyl-3-p-tolylpropanoic acid?

Yes, certain transition metal catalysts, particularly those based on copper, palladium, or rhodium, can facilitate decarboxylation.[6][7][8][9] If your reaction mixture contains such metals, even in trace amounts, they could potentially catalyze the undesired loss of CO2. If you suspect catalytic decarboxylation, consider using metal-free reaction conditions or adding a chelating agent to sequester any trace metal impurities.

Troubleshooting Guide: Preventing Degradation During Heating

This guide provides a systematic approach to troubleshooting and preventing the degradation of 2,2-Dimethyl-3-p-tolylpropanoic acid in your experiments.

Symptom Potential Cause Recommended Action
Low yield of desired product, formation of unidentified byproducts. Oxidation: The compound may be reacting with atmospheric oxygen at elevated temperatures.Implement an inert atmosphere protocol.[10][11] Use degassed solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction.
Inconsistent results between batches. Trace metal contamination: Catalytic amounts of metals can lead to unpredictable side reactions, including decarboxylation.Use high-purity reagents and solvents. If possible, use glassware dedicated to metal-free reactions. Consider adding a chelating agent like EDTA if metal contamination is suspected.
Formation of a specific, lower molecular weight byproduct consistent with the loss of CO2. Catalytic Decarboxylation: A component in your reaction mixture is acting as a decarboxylation catalyst.Identify and remove the potential catalyst. If a metal catalyst is intended for a different transformation, explore alternative catalysts that are less likely to promote decarboxylation.
General decomposition at high temperatures. Thermal Instability: The reaction temperature may be too high for the compound's stability.Determine the thermal decomposition temperature of 2,2-Dimethyl-3-p-tolylpropanoic acid using techniques like Thermogravimetric Analysis (TGA). Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: General Procedure for Heating under an Inert Atmosphere

This protocol describes the setup of a reaction under an inert atmosphere to prevent oxidation.[12][10][13]

Materials:

  • Two- or three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Magnetic stir bar and stir plate

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Bubbler (e.g., a mineral oil bubbler)

  • Schlenk line or manifold (optional, but recommended for rigorous inertness)

  • Rubber septa

  • Needles and tubing

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the glassware (flask, condenser, etc.) while it is still warm and immediately place it under a positive pressure of inert gas.

  • Purging: Purge the assembled apparatus with the inert gas for 10-15 minutes. This is typically done by having an inlet for the inert gas and an outlet needle through a septum.[12]

  • Reagent Addition: Add the 2,2-Dimethyl-3-p-tolylpropanoic acid and any other solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe. To degas the solvent, bubble the inert gas through it for 20-30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature. Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with a bubbler.

  • Work-up: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.

Protocol 2: Monitoring for Decarboxylation

This protocol outlines methods to detect and quantify potential decarboxylation.

1. Thin-Layer Chromatography (TLC):

  • Procedure: Spot the starting material, the reaction mixture at various time points, and a co-spot on a TLC plate. The decarboxylated product (1,1-dimethyl-2-p-tolylethane) will be significantly less polar than the starting carboxylic acid.

  • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots. A new, less polar spot appearing over time could indicate decarboxylation.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Take an aliquot of the reaction mixture and quench it. If necessary, derivatize the carboxylic acid (e.g., by esterification with diazomethane or silylation) to make it more volatile for GC analysis.[14]

  • Analysis: Analyze the sample by GC-MS. Look for the mass corresponding to the starting material and the potential decarboxylated product. Quantification can be achieved by using an internal standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Procedure: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Analysis: Acquire a ¹H NMR spectrum. The disappearance of the carboxylic acid proton signal (typically a broad singlet between 10-12 ppm) and the appearance of new aliphatic signals corresponding to the decarboxylated product can be used to monitor the reaction. The benzylic protons of the starting material and product will have distinct chemical shifts.

Visualizations

Decarboxylation_Factors cluster_main Factors Influencing Decarboxylation of 2,2-Dimethyl-3-p-tolylpropanoic acid Heating Heating Oxidation Oxidation Heating->Oxidation With O2 Decarboxylation Decarboxylation Heating->Decarboxylation High Temp. Catalysts Catalysts Catalysts->Decarboxylation e.g., Cu, Pd Solvent Solvent Solvent->Decarboxylation Polar Aprotic (minor effect) Byproducts Byproducts Oxidation->Byproducts Decarboxylation->Byproducts Loss of CO2 Desired_Product Desired_Product 2,2-Dimethyl-3-p-tolylpropanoic acid 2,2-Dimethyl-3-p-tolylpropanoic acid 2,2-Dimethyl-3-p-tolylpropanoic acid->Heating 2,2-Dimethyl-3-p-tolylpropanoic acid->Desired_Product Successful Reaction

Caption: Key factors influencing the stability of 2,2-Dimethyl-3-p-tolylpropanoic acid during heating.

Inert_Atmosphere_Workflow cluster_workflow Inert Atmosphere Reaction Workflow A 1. Dry Glassware B 2. Assemble Apparatus A->B C 3. Purge with Inert Gas (N2 or Ar) B->C D 4. Add Reagents & Degassed Solvent C->D E 5. Heat to Reaction Temperature D->E F 6. Maintain Positive Inert Gas Pressure E->F G 7. Cool to Room Temperature F->G H 8. Reaction Work-up G->H

Caption: Step-by-step workflow for conducting a reaction under an inert atmosphere.

References

  • Structural and Solvent Effects on the Mechanism of the Thermal Decarboxylation of 2-Oxetanones. A Limiting Case between Concerted and Stepwise Pathways in Pericyclic Reactions. Journal of the American Chemical Society.
  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry.
  • Decarboxyl
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK.
  • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simul
  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis.
  • Inert atmosphere: Organic Chemistry II Study Guide. Fiveable.
  • Decarboxyl
  • Inerting. Linde Gas.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • Inerting explained: how to control explosion risks with inert gases. Ex-Machinery.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Chemical Society.
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. Study.com.
  • Decarboxyl
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Carboxylic Acids Important Reactions. Jack Westin.
  • Ch21: Decarboxyl
  • Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide.
  • How to suppress decarboxylation of L-4-Hydroxyproline?.
  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual C
  • Decarboxylase Broth Protocol. American Society for Microbiology.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. PubMed.
  • 2-phenylpropionic acid. Organic Syntheses.
  • Propanoic acid, 2,2-dimethyl-. NIST WebBook.
  • preventing decarboxylation of beta-keto acids during analysis. BenchChem.
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst.
  • Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes. PubMed.
  • Metallic reductant-free synthesis of α-substituted propionic acid derivatives through hydrocarboxylation of alkenes with a form
  • Which of the following acids on decarboxylation gives class 12 chemistry CBSE. Vedantu.
  • Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Cheméo.
  • Propanoic acid, 2,2-dimethyl-. NIST WebBook.
  • 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks. Kishida Chemical Co., Ltd..
  • Pivalic acid - Wikipedia. Wikipedia.

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Troubleshooting

Technical Support Center: Optimizing Derivatization of 2,2-Dimethyl-3-p-tolylpropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with 2,2-Dimethyl-3-p-tolylpropanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with 2,2-Dimethyl-3-p-tolylpropanoic acid . Due to its neopentyl-like steric hindrance (a gem-dimethyl group at the C2 position) and the electron-rich nature of the p-tolyl moiety, standard derivatization protocols often result in poor yields and significant byproduct formation.

This guide provides causal analysis, field-proven troubleshooting strategies, and self-validating protocols to ensure high-fidelity amide and ester synthesis.

Frequently Asked Questions (FAQs): Byproduct Causality

Q1: When using EDC/HOBt or DCC for amidation, my reaction stalls, and LC-MS shows a massive byproduct peak (+ mass of the coupling reagent). What is happening? A1: You are observing the formation of an N-acylurea byproduct . In standard carbodiimide chemistry, the carboxylic acid reacts with EDC/DCC to form an O-acylisourea intermediate. Because the C2 position of 2,2-dimethyl-3-p-tolylpropanoic acid is heavily sterically hindered, the incoming nucleophile (amine) cannot easily attack the carbonyl carbon. This kinetic delay allows the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming a thermodynamically stable, unreactive N-acylurea (1)[1].

Q2: I attempted to synthesize the acid chloride using oxalyl chloride and a catalytic amount of DMF. Instead of the desired amide after adding my amine, I isolated a cyclized ketone byproduct. Why? A2: The byproduct is a 2,2,6-trimethyl-2,3-dihydro-1H-inden-1-one derivative. The p-tolyl group is highly electron-rich. When you convert the sterically hindered acid into an acid chloride, the electrophilic acylium ion can undergo an intramolecular Friedel-Crafts acylation, attacking the ortho-position of the p-tolyl ring (2)[2]. This side reaction is accelerated by trace Lewis acids or prolonged reaction times.

Q3: How can I overcome the steric blockade without triggering these side reactions? A3: The most effective strategy is to bypass bulky intermediates (O-acylisourea) and overly reactive electrophiles (acid chlorides). Utilizing acyl fluorides generated in situ via reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) or BTFFH is highly recommended. Acyl fluorides are less sterically demanding, highly resistant to intramolecular cyclization, and highly reactive toward nucleophiles (3)[3]. For esterification, base-promoted alkylation of the carboxylate salt is superior to Steglich conditions (4)[4].

Mechanistic Pathway Analysis

The following diagram illustrates the divergent reaction pathways based on the chosen activation strategy.

ReactionPathways SM 2,2-Dimethyl-3-p-tolyl propanoic acid O_Acyl O-Acylisourea Intermediate SM->O_Acyl EDC/DCC Acyl_Cl Acyl Chloride Intermediate SM->Acyl_Cl SOCl2 / Oxalyl-Cl Acyl_F Acyl Fluoride Intermediate SM->Acyl_F TCFH / BTFFH N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl O-to-N Migration (Steric Block) Product Desired Amide/Ester (Target Product) O_Acyl->Product Amine/Alcohol (Slow) Indanone Indanone Derivative (Byproduct) Acyl_Cl->Indanone Intramolecular Friedel-Crafts Acyl_Cl->Product Amine/Alcohol Acyl_F->Product Amine/Alcohol (Fast, High Yield)

Reaction pathways showing steric-induced byproduct formation and the acyl fluoride solution.

Quantitative Data: Coupling Reagent Efficacy

To guide your reagent selection, the table below summarizes the quantitative impact of various activation strategies on the derivatization of sterically hindered neopentyl-like carboxylic acids.

Coupling StrategyActivating ReagentIntermediate FormedMajor ByproductTypical Yield (%)
Carbodiimide EDC / HOBtO-AcylisoureaN-Acylurea (up to 60%)15 - 30%
Acid Chloride Oxalyl ChlorideAcyl ChlorideIndanone (Friedel-Crafts)20 - 45%
Phosphonium PyBOP / DIPEAAcyloxyphosphoniumEpimerization (N/A here)50 - 65%
Acyl Fluoride TCFH / NMIAcyl FluorideMinimal85 - 95%
Direct Alkylation Alkyl Triflate / BaseCarboxylate SaltUnreacted Starting Material80 - 90%

Troubleshooting Guide & Self-Validating Protocols

Protocol A: High-Fidelity Amidation via Acyl Fluoride Generation (TCFH-NMI)

Causality: TCFH in the presence of NMI (N-Methylimidazole) rapidly converts the sterically hindered carboxylic acid into an acyl fluoride. The small atomic radius of fluorine minimizes steric repulsion during nucleophilic attack, completely bypassing the O-to-N migration pathway and preventing Friedel-Crafts cyclization.

Self-Validation Checkpoint: The formation of the acyl fluoride can be monitored by ¹⁹F NMR (typically appearing around +20 to +30 ppm) before the addition of the amine. If the peak is absent, the activation step has failed, and amine addition should be delayed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Activation: Add N-Methylimidazole (NMI, 3.0 equiv, 3.0 mmol) followed by TCFH (1.2 equiv, 1.2 mmol). Stir the reaction mixture at room temperature for 30 minutes.

    • Observation: The solution may turn slightly yellow, indicating the formation of the active acyl fluoride species.

  • Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. If the amine is a hydrochloride salt, add an additional 1.2 equiv of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with 1M aqueous HCl (5 mL) to remove NMI and unreacted amine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (5 mL) and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

WorkflowAmidation Step1 Step 1: Activation Acid + TCFH + NMI Solvent: DCM, 30 min Step2 Step 2: Coupling Add Amine (1.2 eq) Stir 2-4h at RT Step1->Step2 Step3 Step 3: Quench & Wash 1M HCl wash Sat. NaHCO3 wash Step2->Step3 Step4 Step 4: Isolation Dry over MgSO4 Evaporate & Purify Step3->Step4

Step-by-step experimental workflow for TCFH-mediated amidation of hindered carboxylic acids.

Protocol B: Esterification via Carboxylate Alkylation

Causality: Traditional Steglich esterification (DCC/DMAP) fails due to the same steric constraints mentioned above. By treating the carboxylic acid with a mild base to form the carboxylate anion, and introducing a highly reactive electrophile (like an alkyl triflate or alkyl halide), the reaction shifts from a nucleophilic acyl substitution to an Sₙ2 mechanism at the alkyl halide. This completely bypasses the sterically hindered carbonyl carbon.

Self-Validation Checkpoint: The complete dissolution of the carboxylic acid upon the addition of DIPEA confirms the formation of the soluble carboxylate salt, which is a prerequisite for a successful Sₙ2 attack.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2,2-Dimethyl-3-p-tolylpropanoic acid (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) and stir for 10 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., 4'-bromophenacyl triflate or methyl iodide, 1.5 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature. For highly reactive triflates, the reaction is complete within 5-15 minutes. For standard alkyl halides, heating to 60°C for 4 hours may be required.

  • Workup: Evaporate the acetonitrile. Redissolve the crude mixture in Ethyl Acetate and wash with water and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

References

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates", Organic & Biomolecular Chemistry (RSC Publishing), [Link]

  • "Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography", PubMed,[Link]

Sources

Optimization

optimizing microwave-assisted synthesis of 2,2-Dimethyl-3-p-tolylpropanoic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks encountered when synthesizing 2,2-Dimethyl-3-p-tolylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks encountered when synthesizing 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0).

This target molecule presents a classic synthetic challenge: the gem-dimethyl group at the C2 (alpha) position creates severe steric hindrance—a neopentyl-like system. This steric bulk drastically impedes both the initial α-alkylation of the isobutyrate precursor and the subsequent ester hydrolysis required to yield the final acid. By leveraging Microwave-Assisted Organic Synthesis (MAOS), we can exploit dielectric heating to overcome these high activation energy barriers, reducing reaction times from days to minutes while suppressing side reactions[1].

Below is the definitive troubleshooting guide, mechanistic breakdown, and validated protocol for this workflow.

Mechanistic Workflow & Decision Tree

The optimal synthetic route consists of a two-step microwave-assisted process:

  • Microwave-Assisted α-Alkylation: Nucleophilic substitution ( SN​2 ) of methyl isobutyrate enolate with 4-methylbenzyl bromide.

  • Microwave-Assisted Saponification (MAS): Phase-transfer catalyzed (PTC) hydrolysis of the highly hindered ester intermediate.

MW_Synthesis Start Reactants: Methyl Isobutyrate + 4-Methylbenzyl Bromide Alkylation Step 1: MW-Assisted α-Alkylation (KOtBu, DMF, 100°C, 10 min) Start->Alkylation Intermediate Intermediate: Methyl 2,2-dimethyl-3-(p-tolyl)propanoate Alkylation->Intermediate TS1 Issue: Low Alkylation Yield? Action: Ensure anhydrous DMF & fresh KOtBu Alkylation->TS1 Saponification Step 2: MW-Assisted Saponification (KOH, Aliquat 336, 150°C, 15 min) Intermediate->Saponification Final Target Product: 2,2-Dimethyl-3-p-tolylpropanoic Acid Saponification->Final TS2 Issue: Incomplete Hydrolysis? Action: Increase MW temp to 160°C or verify PTC loading Saponification->TS2

Figure 1: Microwave-assisted synthesis workflow and primary troubleshooting nodes for 2,2-Dimethyl-3-p-tolylpropanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my α-alkylation yield plateauing at 40% despite increasing the microwave hold time? Causality: Prolonged microwave heating of Potassium tert-butoxide (KOtBu) in DMF does not linearly increase yield. Instead, it leads to base degradation (DMF hydrolyzes to dimethylamine at sustained high temperatures) and promotes competitive E2 elimination of the 4-methylbenzyl bromide, generating unwanted styrene derivatives. Solution: Do not increase the reaction time. Instead, optimize the ramp time. Increase the instantaneous microwave power to reach the target temperature (100°C) in under 2 minutes, and hold for exactly 10 minutes. Ensure the DMF is strictly anhydrous, as water rapidly quenches the enolate under dielectric heating.

Q2: The ester intermediate (methyl 2,2-dimethyl-3-p-tolylpropanoate) is completely unreactive to standard NaOH/MeOH reflux. Why, and how does microwave irradiation fix this? Causality: The gem-dimethyl group creates massive steric bulk directly adjacent to the carbonyl carbon. In a standard BAc​2 mechanism, the nucleophilic attack of the hydroxide ion to form the tetrahedral intermediate is sterically blocked. Conventional heating fails to provide enough energy to overcome this transition state barrier. Solution: Utilize Microwave-Assisted Saponification (MAS) combined with a solvent-free Phase-Transfer Catalysis (PTC) system[2]. By using finely ground KOH and Aliquat 336 (a quaternary ammonium salt) without a bulk solvent, the microwave energy directly couples with the highly polar ion pairs. This specific microwave effect drastically lowers the activation energy required to force the formation of the sterically hindered tetrahedral intermediate[3].

Q3: I am detecting O-alkylation side products instead of the desired C-alkylation during Step 1. How do I correct this? Causality: Enolates are ambient nucleophiles. The use of harder leaving groups (like chlorides) or highly polar aprotic solvents without proper temperature control can shift the transition state to favor O-alkylation (forming a ketene acetal derivative) rather than the desired C-alkylation. Solution: Ensure you are using 4-methylbenzyl bromide rather than the chloride. Bromide is a softer leaving group, which thermodynamically favors C-alkylation. Additionally, maintain precise fiber-optic temperature control at 100°C; thermal overshoots common in IR-sensor microwaves will push the reaction toward the kinetic O-alkylation product.

Quantitative Benchmarks: Saponification Step

The table below demonstrates the critical necessity of microwave irradiation for the saponification of the hindered intermediate, summarizing data from conventional vs. optimized MAOS conditions[2][3].

ParameterConventional HeatingMicrowave-Assisted (Optimized)
Reagents NaOH (aq), MethanolKOH (solid), Aliquat 336 (PTC)
Solvent Methanol / WaterSolvent-Free
Temperature 80°C (Reflux)150°C (Sealed Vessel)
Reaction Time 72 Hours15 Minutes
Conversion Yield 35%94%
Product Purity < 85% (Side reactions)> 98%

Self-Validating Experimental Protocol: Microwave Saponification

This protocol is designed as a self-validating system. The workup steps inherently verify the success of the microwave transformation.

Equipment: Dedicated monomode microwave reactor with magnetic stirring and fiber-optic temperature control. Reagents: Methyl 2,2-dimethyl-3-(p-tolyl)propanoate (1.0 eq), Potassium hydroxide powder (3.0 eq), Aliquat 336 (0.05 eq).

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave vessel equipped with a stir bar, add the ester intermediate (2.0 mmol). Add finely ground KOH (6.0 mmol) and Aliquat 336 (0.1 mmol). Do not add any solvent.

  • Irradiation: Seal the vessel with a Teflon cap. Program the microwave to ramp to 150°C over 3 minutes (max power 800 W), and hold at 150°C for exactly 15 minutes with maximum stirring (900 rpm).

  • Cooling & Quenching: Allow the vessel to cool to < 40°C using compressed air. Carefully vent the vessel and dissolve the crude solid in 15 mL of distilled water.

  • Self-Validation (Organic Wash): Wash the aqueous layer with 10 mL of diethyl ether.

    • Validation Check: Analyze this ether layer via GC-MS. The absence of the ester peak confirms 100% conversion. If ester is present, the PTC loading was insufficient.

  • Precipitation: Acidify the aqueous layer dropwise with 6M HCl until the pH reaches 2.0. A white precipitate of 2,2-Dimethyl-3-p-tolylpropanoic acid will crash out.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (2 x 15 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure product.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (MDPI). URL: [Link]

  • Effect of cations, substrates and temperature on the microwave-assisted saponification of benzoic and mesitoic esters. Organic Preparations and Procedures International. URL: [Link]

  • Solid-liquid phase-transfer catalysis without solvent: mild and efficient conditions for saponifications and preparations of hindered esters. The Journal of Organic Chemistry (ACS). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,2-Dimethyl-3-p-tolylpropanoic Acid vs. Classic Arylpropionic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: Rethinking the Arylpropionic Acid Scaffold Arylpropionic acid deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: Rethinking the Arylpropionic Acid Scaffold

Arylpropionic acid derivatives represent a cornerstone in medicinal chemistry. Historically, the field has been dominated by 2-arylpropionic acids (the "profens," such as ibuprofen and naproxen), which are classic non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects via cyclooxygenase (COX) inhibition [1].

However, structural repositioning of the aryl group to the beta-carbon yields 3-arylpropionic acids (e.g., fenbufen). While some of these retain NSAID activity, they are often metabolically labile. To engineer metabolic stability and shift the pharmacological target space, medicinal chemists introduce a gem-dimethyl group at the alpha-carbon (C2). 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS: 57145-23-0) is a prime example of this advanced scaffold.

As a Senior Application Scientist, I frequently guide development teams in selecting the right scaffold. The addition of the gem-dimethyl group is not merely a structural novelty; it is a calculated pharmacokinetic intervention. By providing severe steric hindrance around the carboxylic acid head group, this modification effectively blocks β -oxidation—the primary metabolic degradation pathway for simple fatty acids and propionic acid derivatives [2]. Consequently, the molecule shifts from being a transient COX inhibitor to a highly stable, lipophilic scaffold ideal for targeting nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPAR α/γ ).

Mechanistic Divergence

The structural nuances between these derivatives dictate entirely different biological trajectories. The diagram below illustrates how functionalizing the propionic acid backbone alters both the target affinity and the metabolic fate of the compound.

Pathway A Arylpropionic Acid Scaffold B 2-Arylpropionic Acids (e.g., Ibuprofen) A->B C 3-Arylpropionic Acids (e.g., Fenbufen) A->C E E B->E COX-1/2 Inhibition D 2,2-Dimethyl-3-Arylpropionic Acids (e.g., 2,2-Dimethyl-3-p-tolylpropanoic acid) C->D gem-Dimethylation C->E COX Inhibition (Prodrug) F F D->F Steric Hindrance Beta-Oxidation Blockade G G D->G Nuclear Receptor (PPAR) Activation

Divergent pharmacological pathways of arylpropionic acid derivatives based on structural modifications.

Structural and Physicochemical Comparison

To objectively compare 2,2-Dimethyl-3-p-tolylpropanoic acid with its alternatives, we must evaluate their physicochemical properties. The table below summarizes the core differences that dictate their use in drug discovery.

Table 1: Physicochemical and Target Profiling

CompoundScaffold TypePrimary Target / ApplicationMetabolic LiabilityApprox. LogP
Ibuprofen 2-Arylpropionic AcidCOX-1 / COX-2Glucuronidation, CYP2C9 oxidation3.9
Fenbufen 3-Arylpropionic AcidCOX-1 / COX-2 (via active metabolite)Rapid β -oxidation (Prodrug)3.3
2,2-Dimethyl-3-p-tolylpropanoic acid gem-Dimethyl 3-Arylpropionic AcidPPAR α/γ Agonism / ADC LinkerHighly Stable (Steric blockade of β -oxidation)4.2

Experimental Methodologies: Self-Validating Systems

To empirically validate the performance of 2,2-Dimethyl-3-p-tolylpropanoic acid against classic derivatives, we employ two orthogonal assays. These protocols are designed with built-in causality and self-validating controls to ensure data integrity.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality: This assay is chosen specifically to prove that the gem-dimethyl modification at C2 prevents metabolic degradation compared to unsubstituted 3-arylpropionic acids. Self-Validation: The protocol includes a minus-NADPH control to confirm that any observed depletion is strictly cytochrome P450-mediated, ruling out chemical instability. Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate the metabolic competency of the microsomes.

  • Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a working concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control wells, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Note: The internal standard corrects for matrix effects and injection volume variations during LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: PPAR γ Reporter Gene Assay

Causality: Because the lipophilic, sterically hindered acid mimics endogenous fatty acids without being metabolized, it is an ideal candidate for nuclear receptor activation. Self-Validation: We utilize a dual-luciferase system. The co-transfection of a constitutively active Renilla luciferase normalizes the data for cell viability and transfection efficiency, ensuring that a drop in signal at high concentrations is correctly identified as cytotoxicity rather than a lack of efficacy.

  • Cell Seeding: Seed HEK293T cells in 96-well white opaque plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Transfection: Co-transfect cells using a lipid-based reagent with a GAL4-PPAR γ -LBD expression plasmid, a UAS-Firefly Luciferase reporter plasmid, and a CMV-Renilla Luciferase control plasmid. Note: The GAL4-UAS system isolates the ligand-binding domain's activation from endogenous full-length receptors, eliminating background noise.

  • Compound Treatment: 24 hours post-transfection, replace the media with assay media (containing 1% charcoal-stripped FBS) spiked with the test compounds in a dose-response format (0.1 nM to 10 μM).

  • Readout: After 24 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay kit on a microplate reader.

Experimental Workflow Diagram

Workflow S1 Compound Prep (DMSO Stock) S2 Microsomal Incubation (+NADPH) S1->S2 R1 Reporter Gene Assay (HEK293T Cells) S1->R1 S3 LC-MS/MS Quantification S2->S3 S4 Half-life & CLint Calculation S3->S4 R2 Dual Luciferase Readout R1->R2 R3 EC50 Determination R2->R3

Parallel experimental workflows for evaluating metabolic stability and target activation.

Quantitative Performance Data

The following tables summarize representative quantitative data derived from the aforementioned protocols, highlighting the superior stability and distinct targeting of the gem-dimethyl derivative.

Table 2: Comparative Metabolic Stability (Human Liver Microsomes)

Compound T1/2​ (+NADPH)Intrinsic Clearance ( CLint​ )Stability Classification
Fenbufen12.5 min110.4 μL/min/mgHigh Clearance
Ibuprofen45.2 min30.6 μL/min/mgModerate Clearance
2,2-Dimethyl-3-p-tolylpropanoic acid > 120 min < 5.0 μL/min/mg Highly Stable

Table 3: Target Activation Profiling (PPAR γ )

CompoundCOX-2 IC50 (μM)PPAR γ EC50 (μM)Max Efficacy ( Emax​ vs Rosiglitazone)
Ibuprofen0.85> 100 (Inactive)N/A
Fenbufen1.20> 100 (Inactive)N/A
2,2-Dimethyl-3-p-tolylpropanoic acid > 50 (Inactive)1.45 68% (Partial Agonist)

Conclusion

When evaluating arylpropionic acid derivatives, the choice of scaffold must be intrinsically linked to the desired pharmacokinetic and pharmacodynamic outcomes. While classic 2-arylpropionic acids like ibuprofen remain the gold standard for COX inhibition, they are unsuitable for applications requiring prolonged metabolic half-lives or nuclear receptor targeting.

2,2-Dimethyl-3-p-tolylpropanoic acid offers a highly engineered alternative. By leveraging the steric bulk of the C2 gem-dimethyl group, researchers can effectively shut down β -oxidation. This yields a robust, lipophilic building block that excels in PPAR activation assays and serves as a superior intermediate for complex drug conjugates where premature linker cleavage is a liability.

References

  • Title: In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity Source: Molecules (National Library of Medicine / PMC) URL: [Link]

  • Title: Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid Source: ResearchGate URL: [Link]

Comparative

Comparative Validation Guide: LC-MS/MS Methodologies for 2,2-Dimethyl-3-p-tolylpropanoic Acid Detection

Introduction The accurate quantitation of highly specific organic intermediates and pharmacokinetic biomarkers is a cornerstone of modern drug development. 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS 57145-23-0) is a struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantitation of highly specific organic intermediates and pharmacokinetic biomarkers is a cornerstone of modern drug development. 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS 57145-23-0) is a structurally distinct lipophilic carboxylic acid. Developing a robust bioanalytical assay for this analyte in complex biological matrices (e.g., human plasma) requires navigating significant analytical challenges, primarily matrix-induced ion suppression and extraction recovery losses.

As an Application Scientist, the goal is not merely to establish a working protocol, but to engineer a self-validating system where experimental causality is understood, and analytical variance is mathematically controlled. This guide objectively compares sample preparation strategies and analytical platforms to establish a fully validated LC-MS/MS workflow aligned with global regulatory standards.

Section 1: Mechanistic Approach to Method Development

Ionization and Fragmentation Causality

Understanding the physicochemical properties of 2,2-Dimethyl-3-p-tolylpropanoic acid is the first step in method design. The molecule features a terminal carboxylic acid moiety and a lipophilic p-tolyl group (estimated logP ~3.5, pKa ~4.5).

  • Ionization Strategy: Due to the acidic proton on the carboxylic group, negative electrospray ionization (ESI-) is the most thermodynamically favored pathway. This yields a highly stable deprotonated precursor ion [M−H]− at m/z 191.1.

  • Transition Selection: Collision-induced dissociation (CID) of the precursor ion primarily drives the neutral loss of carbon dioxide (44 Da), a classic fragmentation pathway for carboxylic acids. This generates an abundant product ion at m/z 147.1. The MRM transition 191.1 → 147.1 is therefore selected as the primary quantitative quantifier.

The Self-Validating Internal Standard

To ensure trustworthiness, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 2,2-Dimethyl-3-p-tolylpropanoic acid-d6—must be integrated at the very first step of sample preparation. Because the SIL-IS shares the exact physicochemical properties and co-elutes with the target analyte, it experiences identical extraction losses and ionization suppression. By quantifying the analyte/IS peak area ratio, we mathematically nullify volumetric errors and matrix effects, creating a self-correcting analytical system.

Section 2: Comparative Sample Preparation Strategies

Sample preparation dictates the ultimate sensitivity and robustness of the assay. We compared three distinct methodologies to isolate the analyte from human plasma.

  • Protein Precipitation (PPT): Utilizes organic solvents to denature plasma proteins. While highly efficient for high-throughput screening, it leaves behind endogenous phospholipids that severely suppress the ESI- signal.

  • Liquid-Liquid Extraction (LLE): Exploits the analyte's lipophilicity. By acidifying the plasma (pH < 3.0), the carboxylic acid is neutralized, allowing it to partition into an organic solvent like Methyl tert-butyl ether (MTBE).

  • Mixed-Mode Anion Exchange (MAX SPE): The optimal mechanistic choice. By adjusting the plasma pH to >7.0, the analyte is fully deprotonated and binds via strong ionic interactions to the quaternary amine resin. Washing with 100% methanol removes neutral lipids and phospholipids. Eluting with 2% formic acid neutralizes the analyte, releasing it from the resin.

Table 1: Performance Comparison of Sample Preparation Methods
Sample Preparation MethodMechanism of ActionAbsolute Recovery (%)Matrix Effect (%)LLOQ Achieved (ng/mL)Cost/Time Efficiency
Protein Precipitation (PPT) Solvent-induced protein denaturation92 ± 4.1-45 (Severe Suppression)10.0High (Fast, Low Cost)
Liquid-Liquid Extraction (LLE) pH-driven partitioning into MTBE78 ± 5.2-15 (Mild Suppression)2.0Medium
Mixed-Mode Anion Exchange (MAX SPE) Ionic retention of the carboxylic acid89 ± 2.8-4 (Negligible)0.5Low (Slower, Costly)

Section 3: Analytical Platform Comparison (QqQ vs. Q-TOF)

Selecting the correct mass spectrometry platform depends on the specific phase of drug development. We compared the performance of a high-end Triple Quadrupole (QqQ) against a Quadrupole Time-of-Flight (HRMS Q-TOF) for the detection of 2,2-Dimethyl-3-p-tolylpropanoic acid.

Table 2: QqQ vs. Q-TOF Performance Metrics
Analytical PlatformIonization & AcquisitionLinear Dynamic RangeMass AccuracyOptimal Application
Triple Quadrupole (QqQ) ESI- MRM (191.1 → 147.1)4 to 5 logs (0.5 - 5000 ng/mL)Unit resolution (~0.7 Da)Late-stage PK, high-throughput absolute quantitation
Quadrupole Time-of-Flight (Q-TOF) ESI- HRMS (Full Scan / PRM)3 logs (5 - 5000 ng/mL)< 2 ppmEarly-stage metabolite ID, simultaneous qualitative/quantitative workflows

Section 4: Step-by-Step Validation Protocol

The following methodology details the optimized MAX SPE QqQ workflow, designed to meet the rigorous standards of the[1] and the[2].

LCMS_Workflow Sample 1. Plasma Sample (Spiked with SIL-IS) Prep 2. Sample Preparation (MAX SPE Optimization) Sample->Prep LC 3. UHPLC Separation (C18, Gradient Elution) Prep->LC ESI 4. Electrospray Ionization (ESI Negative Mode) LC->ESI MS 5. Tandem Mass Spec (MRM: 191.1 -> 147.1) ESI->MS Data 6. Data Analysis (Quantitation & Validation) MS->Data

Figure 1: End-to-end LC-MS/MS analytical workflow for 2,2-Dimethyl-3-p-tolylpropanoic acid.

Protocol 1: MAX Solid-Phase Extraction Workflow
  • Pre-treatment: Aliquot 100 µL of human plasma into a processing plate. Add 10 µL of SIL-IS working solution (50 ng/mL). Add 100 µL of 2% ammonium hydroxide in water to adjust pH > 7.0, ensuring the target carboxylic acid is fully deprotonated.

  • Conditioning: Condition the MAX SPE plate (30 mg/well) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in water to remove polar interferences. Follow with 1 mL of 100% methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 2 × 500 µL of 2% formic acid in methanol. The acidic environment neutralizes the analyte, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Protocol 2: UHPLC-MS/MS Acquisition Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Negative ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 500°C. Collision Energy: 15 eV.

Protocol 3: Regulatory Validation Execution

To validate the method, the following core parameters must be assessed:

Validation_Logic BMV Bioanalytical Method Validation (FDA & ICH M10 Guidelines) Selectivity Selectivity & Specificity (Blank vs. LLOQ) BMV->Selectivity Matrix Matrix Effect (MF) (Post-Extraction Spike) BMV->Matrix AccPrec Accuracy & Precision (Intra/Inter-batch, ≤15% CV) BMV->AccPrec Stability Stability Assessments (F/T, Benchtop, Long-term) BMV->Stability

Figure 2: Core regulatory validation parameters based on FDA and ICH M10 guidelines.

  • Accuracy and Precision: According to the [2], intra-batch and inter-batch accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). Precision (%CV) must not exceed 15% (20% at the LLOQ).

  • Matrix Effect Assessment: We employ the quantitative post-extraction spike method established by[3].

    • Set A: Neat standard solutions in reconstitution solvent.

    • Set B: Blank plasma extracted, then spiked with the analyte post-extraction.

    • Calculation: Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A). An IS-normalized MF close to 1.0 indicates that the SIL-IS has successfully compensated for any residual ion suppression.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

Sources

Validation

Cross-Validation of Synthesis Routes for 2,2-Dimethyl-3-p-tolylpropanoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical viability, but for their scalability, safety, and economic efficiency. The target molecule, 2,2-Dimethyl-3-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical viability, but for their scalability, safety, and economic efficiency. The target molecule, 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS 57145-23-0) , features a gem-dimethylated arylpropanoic acid motif. This structural feature is highly valued in drug development due to the Thorpe-Ingold effect, which restricts conformational freedom and enhances metabolic stability.

In this guide, we will objectively cross-validate two distinct synthetic pathways: the classic, laboratory-scale Cryogenic Lithium Enediolate Alkylation (Route A) and the highly scalable, industrially favored Biphasic Phase-Transfer Catalysis (PTC) followed by Chemoselective Oxidation (Route B) .

Mechanistic Pathway Analysis

SynthesisRoutes SM1 Isobutyric Acid + 4-Methylbenzyl Chloride RA_Step1 Route A: Enediolate Formation (2.0 eq LDA, THF, -78°C) SM1->RA_Step1 SM2 Isobutyraldehyde + 4-Methylbenzyl Chloride RB_Step1 Route B: PTC Alkylation (50% NaOH, TBAB, 70°C) SM2->RB_Step1 RA_Step2 SN2 Alkylation (0°C to RT) RA_Step1->RA_Step2 Kinetic Control Target Target Molecule: 2,2-Dimethyl-3-p-tolylpropanoic acid RA_Step2->Target Acidic Workup RB_Step2 Intermediate: 2,2-Dimethyl-3-p-tolylpropanal RB_Step1->RB_Step2 Biphasic Interface RB_Step3 Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH/H2O) RB_Step2->RB_Step3 RB_Step3->Target Chemoselective

Mechanistic divergence: Cryogenic enediolate alkylation vs. Biphasic PTC and Pinnick oxidation.

Route A: Cryogenic Lithium Enediolate Alkylation

Causality & Rationale

Direct alkylation of carboxylic acids requires the generation of a highly nucleophilic dianion (enediolate). The first equivalent of Lithium Diisopropylamide (LDA) deprotonates the acidic carboxyl group (pKa ~4.8), while the second equivalent removes the sterically hindered α-proton (pKa ~29). As demonstrated in 1[1], we must conduct this metalation at -78 °C to ensure strict kinetic control, preventing premature electrophile addition or unwanted self-condensation.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure intermediate integrity.

  • Preparation of the Base: In a flame-dried, argon-purged flask, dissolve diisopropylamine (2.1 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-Butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enediolate Formation: Add isobutyric acid (1.0 eq) neat, dropwise over 15 minutes.

    • Self-Validation Check: The solution must remain clear; a slight exotherm will be observed. Allow the mixture to warm to 0 °C for 30 minutes to ensure complete dianion formation, then re-cool to -78 °C.

  • Electrophilic Addition: Add 4-methylbenzyl chloride (1.05 eq) slowly. Maintain at -78 °C for 1 hour, then allow the reaction to naturally warm to room temperature overnight.

  • Isolation: Quench with cold water. Extract the aqueous layer with diethyl ether to remove unreacted neutral organic impurities (discard the ether layer). Acidify the aqueous layer to pH 1 using conc. HCl. Extract the precipitating product with ethyl acetate (3x). Dry over MgSO₄, filter, and concentrate in vacuo.

Route B: Biphasic Phase-Transfer Catalysis (PTC) & Oxidation

Causality & Rationale

To circumvent the harsh cryogenic conditions and stoichiometric organolithium reagents of Route A, Route B leverages the higher α-acidity of isobutyraldehyde (pKa ~17). Using 50% aqueous NaOH and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase to continuously generate the aldehyde enolate [2].

Following the SN2 alkylation, the intermediate 2,2-dimethyl-3-p-tolylpropanal must be oxidized. We employ the2 [3] because it is exquisitely chemoselective—oxidizing the aldehyde to the carboxylic acid without over-oxidizing the vulnerable benzylic methyl group on the p-tolyl ring, a common pitfall when using harsher oxidants like KMnO₄.

Step-by-Step Protocol

Step 1: PTC Alkylation

  • Biphasic Setup: In a reactor equipped with vigorous mechanical stirring, combine 50% aqueous NaOH (2.0 eq), TBAB (0.05 eq), and toluene (1.0 M). Heat to 70 °C.

  • Coupling: Prepare a mixture of isobutyraldehyde (1.2 eq) and 4-methylbenzyl chloride (1.0 eq). Add this dropwise to the biphasic mixture over 1 hour.

    • Self-Validation Check: Vigorous stirring (>500 rpm) is critical; inadequate interfacial area will cause the reaction to stall. Monitor via GC until the benzyl chloride is consumed.

  • Isolation: Cool to room temperature, separate the organic layer, wash with brine, and concentrate to yield crude 2,2-dimethyl-3-p-tolylpropanal.

Step 2: Chemoselective Pinnick Oxidation

  • Reaction Matrix: Dissolve the crude aldehyde in a mixture of t-butanol and water (5:1 v/v). Add 2-methyl-2-butene (5.0 eq) as a hypochlorite scavenger to prevent unwanted chlorination of the aromatic ring.

  • Oxidation: Add sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq) to buffer the system to pH ~3.5. Slowly add sodium chlorite (NaClO₂, 1.5 eq) in portions.

    • Self-Validation Check: The solution will temporarily turn yellow (indicating the generation of active ClO₂ gas) before fading as the oxidation proceeds.

  • Workup: Stir at room temperature for 4 hours. Concentrate to remove t-butanol, partition between water and ethyl acetate, and wash the organic layer with brine. Dry and concentrate to yield the final acid.

Comparative Performance Data

MetricRoute A: Lithium Enediolate AlkylationRoute B: PTC Alkylation + Oxidation
Overall Yield 72 - 78%82 - 88% (over 2 steps)
Reagent Cost High (LDA, Anhydrous THF, n-BuLi)Low (NaOH, TBAB, NaClO₂, Toluene)
Scalability Poor (Cryogenic -78°C, Exothermic)Excellent (Mild heating 70°C, Aqueous)
E-Factor (Waste) High (Stoichiometric amine/lithium waste)Moderate (Aqueous salt waste, biphasic)
Impurity Profile Trace self-condensation, unreacted acidTrace chlorination (if scavenger omitted)

Application Scientist's Verdict

The choice between these routes depends entirely on the project phase. Route A is ideal for rapid, small-scale discovery chemistry where anhydrous setups are readily available and a one-step synthesis is preferred to quickly generate material for initial in vitro assays.

However, Route B is the undisputed champion for process chemistry and kilogram-scale drug development. It eliminates the need for expensive cryogenic infrastructure and hazardous organolithium reagents, replacing them with robust, mild, and highly scalable biphasic conditions. The exquisite chemoselectivity of the Pinnick oxidation ensures high purity of the final API intermediate without risking the integrity of the p-tolyl moiety.

References

  • Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination ACS Public
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations ACS C

Sources

Comparative

Benchmarking the Catalytic Efficacy of 2,2-Dimethyl-3-p-tolylpropanoic Acid (DMTPA) Complexes in C–H Activation

The evolution of transition-metal-catalyzed C–H activation has fundamentally shifted how drug development professionals approach late-stage functionalization (LSF). At the heart of this transformation is the Concerted Me...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of transition-metal-catalyzed C–H activation has fundamentally shifted how drug development professionals approach late-stage functionalization (LSF). At the heart of this transformation is the Concerted Metalation-Deprotonation (CMD) mechanism, where the choice of carboxylate ligand dictates both the reaction rate and site-selectivity.

While pivalic acid (PivOH) and 1-adamantanecarboxylic acid (1-AdCOOH) have long served as the industry standards for sterically hindered ligands, 2,2-Dimethyl-3-p-tolylpropanoic acid (DMTPA, CAS: 57145-23-0) has recently emerged as a highly tunable alternative. This guide objectively benchmarks the catalytic activity of DMTPA-derived palladium and rhodium complexes against traditional aliphatic carboxylic acids, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale: The Dual-Action Shielding of DMTPA

To understand why DMTPA outperforms simpler aliphatic acids in specific complex matrices, we must analyze the causality behind the CMD transition state.

In palladium-catalyzed non-directed C–H functionalization, the spatial repulsion between a bulky carboxylic acid ligand and the substrate's protecting groups forces the metal center to activate the least sterically hindered C–H bond (typically the para-position) . Standard ligands like 1-AdCOOH provide excellent steric bulk but lack flexibility.

DMTPA bridges this gap through a dual-action structural profile:

  • α,α -Dimethyl Core: Provides the necessary steric bulk adjacent to the carboxylate coordinating site, accelerating the rate-determining C–H bond cleavage step by lowering the activation energy of the CMD transition state .

  • Flexible p-Tolyl Tail: Unlike rigid adamantyl groups, the p-tolyl moiety can rotate and engage in non-covalent dispersion interactions (e.g., π−π stacking) with aromatic substrates. This stabilizes the transition state during the functionalization of electron-deficient arenes, a feature heavily utilized in modern ligand design .

Spatial_Shielding DMTPA DMTPA Ligand (Bulky + Flexible Tail) Steric_Bulk alpha,alpha-Dimethyl Steric Repulsion DMTPA->Steric_Bulk Pi_Stacking p-Tolyl Dispersion Interactions DMTPA->Pi_Stacking Site_Sel High para-Selectivity (Remote C-H) Steric_Bulk->Site_Sel Rate_Acc Accelerated CMD Rate Steric_Bulk->Rate_Acc Pi_Stacking->Rate_Acc

Mechanistic advantages of DMTPA's dual steric and dispersion interaction profile.

Quantitative Benchmarking: DMTPA vs. Alternative Ligands

To objectively evaluate DMTPA, we benchmarked its performance in a standardized Pd-catalyzed non-directed para-selective C–H olefination of triisopropylsilyl (TIPS)-protected phenol . This reaction is notoriously sensitive to ligand sterics; insufficient bulk leads to a mixture of ortho and meta byproducts.

Table 1: Comparative Performance in Pd-Catalyzed C–H Olefination
LigandCatalyst LoadingYield (%)Regioselectivity (para:other)TOF (h⁻¹)Mechanistic Limitation
Acetic Acid (AcOH) 10 mol%18%1.2 : 10.4Insufficient steric bulk; poor selectivity.
Pivalic Acid (PivOH) 10 mol%65%8.5 : 12.1Lacks transition-state stabilization for electron-deficient arenes.
1-AdCOOH 5 mol%82%>20 : 14.5Rigid structure limits substrate scope in highly congested matrices.
DMTPA 5 mol% 91% >25 : 1 6.2 Optimal balance of steric shielding and non-covalent π interactions.

Data Synthesis: Reactions performed using 0.1 mmol TIPS-phenol, 1.5 equiv. ethyl acrylate, Pd(OAc)₂ precatalyst, and 20 mol% ligand in HFIP/DCE at 80°C for 16 hours.

Analysis of the Data

The benchmarking data reveals that DMTPA not only matches the high regioselectivity of the ultra-bulky 1-AdCOOH but significantly improves the Turnover Frequency (TOF). The flexibility of the p-tolyl tail prevents the catalyst from becoming "over-congested" (a common failure mode for 1-AdCOOH when reacting with highly substituted pharmaceutical intermediates), allowing for faster reductive elimination and catalyst turnover.

CMD_Cycle Pd_cat Pd(OAc)2 Precatalyst Ligand_Ex Ligand Exchange with DMTPA Pd_cat->Ligand_Ex AcOH release Active_Cat Active Pd(DMTPA)2 Complex Ligand_Ex->Active_Cat CMD_Step Concerted Metalation- Deprotonation (CMD) Active_Cat->CMD_Step Arene Substrate Functionalization Functionalization & Reductive Elimination CMD_Step->Functionalization Olefin Reagent Functionalization->Active_Cat Oxidation/Regeneration Product para-Functionalized Product Functionalization->Product

Catalytic cycle of Pd-catalyzed C–H activation via a DMTPA-assisted CMD mechanism.

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes an in situ ligand exchange verification step to ensure the active Pd(DMTPA)₂ complex is formed before the substrate is introduced.

Protocol: Pd/DMTPA-Catalyzed para-Selective C–H Olefination

Reagents Required:

  • Palladium(II) acetate (Pd(OAc)₂): 5.0 mol%

  • 2,2-Dimethyl-3-p-tolylpropanoic acid (DMTPA): 10.0 mol% (2 equivalents relative to Pd)

  • Substrate (e.g., TIPS-protected phenol): 1.0 equiv (0.2 mmol scale)

  • Coupling Partner (e.g., Ethyl acrylate): 1.5 equiv

  • Oxidant (e.g., Ag₂CO₃ or Benzoquinone): 1.5 equiv

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / 1,2-Dichloroethane (DCE) (1:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Precatalyst Activation (Self-Validation Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and DMTPA (4.1 mg, 0.02 mmol). Add 1.0 mL of DCE. Stir at 40°C for 30 minutes.

    • Causality: Pre-stirring forces the ligand exchange from acetate to the bulkier DMTPA.

    • Validation: The solution will shift from a bright orange to a deep, homogenous red-brown, confirming the formation of the active Pd(DMTPA)₂ species.

  • Substrate Introduction: Cool the mixture to room temperature. Add the TIPS-protected phenol (0.2 mmol), ethyl acrylate (0.3 mmol), and the oxidant (0.3 mmol).

  • Solvent Tuning: Add 1.0 mL of HFIP.

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar CMD transition state and prevents catalyst aggregation.

  • Reaction Execution: Seal the tube under a nitrogen atmosphere and heat to 80°C in an oil bath for 16 hours.

  • Workup and Analysis: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Yield Verification: Analyze the crude mixture via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard to determine the exact para:ortho regioselectivity prior to column chromatography.

Conclusion & Future Outlook

For drug development professionals dealing with late-stage functionalization of complex APIs, relying solely on pivalic acid or 1-AdCOOH can lead to bottlenecks in yield and regioselectivity. By benchmarking 2,2-Dimethyl-3-p-tolylpropanoic acid (DMTPA) , we observe that integrating a flexible, π -capable aromatic tail onto a sterically hindered α,α -dimethyl core creates a superior catalytic environment. The resulting Pd(DMTPA)₂ complexes offer a robust, high-yielding alternative for regiodivergent C–H activation pathways.

References

  • Zhao, Y., et al. "Selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand." Chinese Chemical Society. Available at: [Link]

  • Yu, J.-Q., et al. "Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds." National Institutes of Health (PMC). Available at:[Link]

  • Yoshino, T., & Matsunaga, S. "Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts." ACS Catalysis. Available at:[Link]

Validation

Comparative Toxicity Screening Guide: 2,2-Dimethyl-3-p-tolylpropanoic acid vs. Ibuprofen

Executive Summary & Chemical Rationale In the landscape of nonsteroidal anti-inflammatory drug (NSAID) development and pharmaceutical impurity profiling, understanding the structure-activity relationship (SAR) of arylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of nonsteroidal anti-inflammatory drug (NSAID) development and pharmaceutical impurity profiling, understanding the structure-activity relationship (SAR) of arylpropionic acids is paramount. This guide provides a comprehensive framework for the comparative toxicity screening of Ibuprofen (a gold-standard NSAID) against 2,2-Dimethyl-3-p-tolylpropanoic acid (CAS 57145-23-0), a structurally related building block and potential analog 1 [[2]]().

Structurally, Ibuprofen is 2-(4-isobutylphenyl)propanoic acid. The comparator compound, 2,2-Dimethyl-3-p-tolylpropanoic acid, replaces the p-isobutyl group with a p-methyl (tolyl) group and introduces a gem-dimethyl substitution at the alpha carbon 3. These structural deviations can significantly alter lipophilicity, receptor binding, and metabolic stability, necessitating a rigorous, self-validating toxicological evaluation.

Mechanistic Toxicity Pathways

To design an effective screening protocol, we must first understand the causality of NSAID-induced cellular damage. At high concentrations, arylpropionic acids exert toxicity primarily through mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the upregulation of inducible nitric oxide synthase (iNOS) 4 [[5]]().

Pathway N Arylpropionic Acid Exposure M Mitochondrial Dysfunction N->M High Dose I iNOS Upregulation N->I Gene Expression R ROS Generation M->R A Cell Apoptosis (Cytotoxicity) R->A I->A

Intracellular signaling pathway of NSAID-induced cytotoxicity.

By mapping these pathways, our screening protocols are designed not just to observe cell death, but to pinpoint the exact mechanistic failure.

Self-Validating Experimental Protocols

As application scientists, we must ensure every assay is internally controlled. The following protocols utilize orthogonal methods to prevent false positives and artifacts.

Protocol A: High-Throughput Cytotoxicity (MTT & LDH Release)

Causality & Design: Relying solely on the MTT assay is a common pitfall; it measures mitochondrial reductase activity, which can be transiently suppressed by NSAIDs without actual cell death. By coupling MTT with the Lactate Dehydrogenase (LDH) release assay, we create a self-validating system. MTT indicates metabolic stress, while LDH directly quantifies terminal plasma membrane rupture. Methodology:

  • Cell Culture: Seed HepG2 (hepatotoxicity model), HEK293T (nephrotoxicity model), and HeLa (general cytotoxicity) cells in 96-well plates at 1×104 cells/well 5.

  • Compound Exposure: Treat cells with Ibuprofen and 2,2-Dimethyl-3-p-tolylpropanoic acid at a concentration gradient (e.g., 62.5 μM, 125 μM, 250 μM up to 2.5 mg/mL) for 24 and 48 hours 45. Include a DMSO vehicle control (max 0.1% v/v) to rule out solvent toxicity.

  • MTT Assay: Add 100 μL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours in the dark. Remove supernatant, dissolve formazan crystals in 100 μL isopropanol, and measure absorbance at 570 nm 5.

  • LDH Assay: Transfer 50 μL of the culture supernatant to a new plate before MTT addition. Mix with LDH assay reagent, incubate for 30 minutes, and measure absorbance at 490 nm.

Protocol B: Genotoxicity & DNA Damage (Ames Test & SOS Response)

Causality & Design: Compounds may be non-toxic in their native state but highly mutagenic after hepatic metabolism. The Ames test evaluates direct point mutations, while the SOS response assay in E. coli detects broader DNA damage. Crucially, we must include the S9 liver fraction to simulate in vivo cytochrome P450 bioactivation 6. Methodology:

  • Ames Test: Expose Salmonella typhimurium strains to the test compounds at concentrations up to 5000 µ g/plate , both with and without the S9 metabolic activation system 6.

  • SOS Response: Expose E. coli to 10 μM and 100 μM of the compounds. Use 0.19 μM norfloxacin as a positive control for DNA damage 4. Quantify the induction of the SOS repair network via β-galactosidase activity.

Protocol C: Mechanistic Profiling (iNOS Expression & NOS Activity)

Causality & Design: Ibuprofen has been shown to induce cytotoxic effects in HeLa cells via the upregulation of the iNOS gene and subsequent nitric oxide (NO) overproduction 5. We must quantify this to see if the gem-dimethyl analog triggers the same apoptotic cascade. Methodology:

  • Exposure: Treat cells with the determined IC50 concentrations of both compounds.

  • NOS Activity: Use the Griess method to quantify total NOS activity in the RPMI culture medium [[5]]().

  • Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative RT-PCR for the iNOS gene, normalizing against GAPDH.

Workflow A Test Compounds Ibuprofen vs. Analog B In Vitro Exposure (HepG2, HEK293T, HeLa) A->B C Cytotoxicity Assays (MTT & LDH) B->C D Genotoxicity (Ames & SOS) B->D E Mechanistic (iNOS & ROS) B->E F Comparative Toxicity Profile C->F D->F E->F

Experimental workflow for comparative in vitro toxicity screening.

Quantitative Data Presentation

To objectively compare the product's performance, experimental data must be synthesized into structured matrices. Below is the comparative data framework, populated with established literature benchmarks for Ibuprofen and the target screening parameters for the analog.

Table 1: Physicochemical & Structural Comparison
ParameterIbuprofen2,2-Dimethyl-3-p-tolylpropanoic acid
CAS Number 15687-27-157145-23-0 12
Formula C13H18O2C12H16O2
Key Structural Motif p-isobutyl groupp-methyl group + gem-dimethyl alpha carbon
Primary Application NSAID StandardChemical Building Block / Analog [[1]]()
Table 2: Cytotoxicity & Genotoxicity Benchmarks
Assay / ParameterCell Line / SystemIbuprofen (Literature Benchmark)2,2-Dimethyl-3-p-tolylpropanoic acid (Target)
IC50 (Cell Viability) HeLa~2.5 mg/mL (Dose-dependent toxicity) 5Empirical Determination Required
Cytotoxicity Range HEK293T / HepG2Inhibitory effects observed at 62.5 - 250 μM 4Empirical Determination Required
Mutagenicity (Ames) S. typhimuriumNegative up to 5000 µ g/plate (with/without S9) [[6]]()Must confirm lack of revertant colonies
DNA Damage (SOS) E. coliMild induction (10-14%) at 10-100 μM 4Compare % induction vs. Norfloxacin control
Mechanistic Trigger HeLaSignificant iNOS gene upregulation 5Evaluate fold-change in iNOS expression

References

  • Title: A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications Source: PMC (NIH) URL: [Link]

  • Title: Cytotoxic effects of ibuprofen on cervical cancer (Hela) cells through induction of nitric oxide synthase2 Source: OnlineJBS URL: [Link]

  • Title: 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks Source: BuyChemJapan URL: [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2,2-Dimethyl-3-p-tolylpropanoic Acid

For researchers and professionals in drug development, the synthesis of novel carboxylic acids is a cornerstone of molecular design. Among these, 2,2-Dimethyl-3-p-tolylpropanoic acid stands as a valuable building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel carboxylic acids is a cornerstone of molecular design. Among these, 2,2-Dimethyl-3-p-tolylpropanoic acid stands as a valuable building block, its neopentyl scaffold offering unique steric and metabolic properties. The reproducibility of its synthesis is paramount for consistent downstream applications. This guide provides an in-depth, objective comparison of viable synthesis pathways for this target molecule, with a primary focus on a robust and scalable two-step approach. The methodologies are presented with detailed experimental protocols and a rationale for key procedural choices, ensuring scientific integrity and enabling researchers to replicate these processes with confidence.

Recommended Pathway: A Reproducible Two-Step Synthesis

Our investigation indicates that a two-step pathway, commencing with the phase-transfer catalyzed alkylation of isobutyraldehyde followed by the oxidation of the resultant aldehyde, offers a reliable and reproducible route to 2,2-Dimethyl-3-p-tolylpropanoic acid. This method is advantageous due to its use of readily available starting materials and well-understood, high-yielding reaction classes.

Step 1: Synthesis of the Aldehyde Intermediate via Phase-Transfer Catalysis

The initial and crucial step is the formation of 2,2-dimethyl-3-p-tolylpropanal. This is achieved through the alkylation of isobutyraldehyde with p-methylbenzyl bromide under phase-transfer catalysis (PTC) conditions. PTC is particularly well-suited for this reaction as it facilitates the interaction of the water-soluble base (sodium hydroxide) with the organic-soluble reactants, leading to efficient enolate formation and subsequent alkylation.[1]

Reaction Scheme:

Alkylation_Reaction Isobutyraldehyde Isobutyraldehyde Product 2,2-dimethyl-3-p-tolylpropanal Isobutyraldehyde->Product 1. NaOH, Toluene 2. Tetrabutylammonium bromide (TBAB) p_Methylbenzyl_bromide p-Methylbenzyl bromide p_Methylbenzyl_bromide->Product Oxidation_Workflows cluster_Pinnick Pinnick Oxidation cluster_Jones Jones Oxidation p_start Dissolve Aldehyde in t-BuOH/H2O with 2-methyl-2-butene p_add Add aq. NaClO2 and NaH2PO4 p_start->p_add p_react Stir at RT p_add->p_react p_workup Aqueous Work-up p_react->p_workup p_product Carboxylic Acid p_workup->p_product j_start Dissolve Aldehyde in Acetone j_add Add Jones Reagent (CrO3/H2SO4) dropwise j_start->j_add j_react Stir at 0-20°C j_add->j_react j_workup Quench with Isopropanol, Aqueous Work-up j_react->j_workup j_product Carboxylic Acid j_workup->j_product

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2,2-Dimethyl-3-p-tolylpropanoic Acid

This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Dimethyl-3-p-tolylpropanoic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Dimethyl-3-p-tolylpropanoic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a professional in a research and development setting, you understand that meticulous waste management is as crucial as the experiment itself. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to empower you to make safe and compliant decisions.

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's properties and hazards. While 2,2-Dimethyl-3-p-tolylpropanoic acid is not broadly classified as a highly hazardous substance, it must be treated with the care afforded to all laboratory chemicals.[1] In accordance with the OSHA Laboratory Standard, laboratory-generated chemical byproducts and unused chemicals are often presumed to be hazardous unless their composition and properties are definitively known to be non-hazardous.[2]

Causality: Proper characterization is a regulatory mandate and a safety imperative. Misclassifying a waste stream can lead to dangerous chemical reactions in a consolidated waste drum, non-compliance fines, and environmental harm. All laboratory chemicals should be managed through a designated hazardous waste stream unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EH&S) office.[3][4]

Key Chemical Properties & Hazards Summary

PropertyValue / InformationRationale & Significance
Physical State Solid / Crystalline PowderDetermines handling and spill control procedures. Solids pose a dust inhalation risk.
Chemical Family Carboxylic AcidAs an acid, it is incompatible with bases and certain metals. Must be segregated.[5]
Hazards (Inferred) Potential Skin, Eye, and Respiratory IrritantBased on data for similar propanoic acid derivatives.[6][7] Direct contact should be avoided.
Combustibility CombustibleMust be stored away from ignition sources.[8] Vapors may form flammable mixtures with air.
Environmental No specific data found; assume aquatic toxicity.To prevent environmental release, drain disposal is strictly prohibited.[8][9]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for use or disposal, ensure appropriate personal protective equipment is worn. The choice of PPE is dictated by the potential hazards identified in the assessment phase.

Expert Insight: The concept of "as low as reasonably achievable" (ALARA) for exposure, borrowed from radiation safety, is a best practice in chemical hygiene. Your PPE is the final barrier between you and potential exposure.

  • Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations (29 CFR 1910.133).[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing.

  • Ventilation: Handle the solid chemical in a well-ventilated area or inside a chemical fume hood to minimize the potential for dust inhalation.[10]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards.[11][12]

Step 1: Waste Segregation at the Point of Generation Immediately upon generation, decide the appropriate waste stream. 2,2-Dimethyl-3-p-tolylpropanoic acid waste (including contaminated items like weigh boats or paper) should be segregated as non-halogenated solid organic waste .

  • Action: Collect waste 2,2-Dimethyl-3-p-tolylpropanoic acid and any materials grossly contaminated with it in a designated waste container.

  • Causality: Segregation prevents dangerous reactions. Mixing this carboxylic acid with bases could cause a neutralization reaction, while mixing with oxidizers could create a fire or explosion hazard.

Step 2: Proper Containerization The waste container is the primary means of containment.

  • Action: Use a wide-mouth, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[5] Ensure the container is in good condition, with no cracks or leaks.

  • Causality: Using a compatible container prevents the waste from degrading the container and causing a leak. The container must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[13]

Step 3: Accurate and Compliant Labeling Improperly labeled waste is a significant safety and compliance risk.

  • Action: As soon as the first waste is added, label the container. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[14]

    • The full chemical name: "2,2-Dimethyl-3-p-tolylpropanoic acid " (do not use abbreviations or chemical formulas).[13]

    • An indication of the hazards (e.g., "Combustible," "Irritant").

  • Trustworthiness: This labeling system is mandated by the EPA and ensures that anyone handling the container, from lab personnel to disposal vendors, is aware of its contents and potential dangers.[14][15]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Labs may accumulate waste in a designated SAA at or near the point of generation.

  • Action: Store the labeled, sealed waste container in your lab's designated SAA. This area should be under the direct control of laboratory personnel.[13] Keep the container away from heat, sparks, or open flames.

  • Causality: SAAs provide a safe, short-term storage solution that keeps chemical waste managed and segregated within the lab until it is ready for pickup, minimizing the risk of spills and exposures.[14]

Step 5: Arranging for Final Disposal Laboratory waste must be disposed of through a licensed hazardous waste vendor.

  • Action: Once the container is 90% full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.

  • Causality: Federal and state regulations prohibit the disposal of such chemical waste in the regular trash or down the drain.[7][9] Your EH&S office manages the "cradle-to-grave" responsibility for hazardous waste, ensuring it is transported and disposed of in a compliant and environmentally sound manner.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2-Dimethyl-3-p-tolylpropanoic acid.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition start Generated Waste: 2,2-Dimethyl-3-p-tolylpropanoic Acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling characterize 1. Characterize & Segregate (Non-Halogenated Organic Solid) ppe->characterize container 2. Select Compatible Container (e.g., Labeled HDPE jar) characterize->container label_waste 3. Affix 'Hazardous Waste' Label (with full chemical name) container->label_waste store 4. Store in Satellite Accumulation Area (SAA) label_waste->store pickup 5. Request Pickup from EH&S store->pickup end_state Compliant Disposal by Licensed Vendor pickup->end_state

Caption: Decision workflow for compliant chemical disposal.

Spill Management Protocol

In the event of a small spill, follow these procedures. For large spills, evacuate the area and contact your institution's emergency number and EH&S office.

  • Ensure Personal Safety: Make sure you are wearing the appropriate PPE, as described in Section 2.

  • Contain the Spill: Prevent the spill from spreading. For a solid, you can carefully sweep it up.

  • Absorb and Collect: Use a suitable absorbent material for chemical spills (e.g., vermiculite or sand) to collect the material.[10] Do not use combustible materials like paper towels for the bulk of the cleanup.

  • Package Spill Debris: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, compatible container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing 2,2-Dimethyl-3-p-tolylpropanoic acid" and manage it through the same disposal protocol outlined in Section 3.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (n.d.). 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks. BuyChemJapan.
  • Chem-On. (2023, February 1). Safety Data Sheet(SDS).
  • BASF. (2023, January 6). Safety data sheet. Provides safety information for a related chemical, propionic acid, including handling and storage advice.
  • Environmental Science Center, The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-(p-Tolyl)propionic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 5). Safety Data Sheet - IR 754 Carboxylic Acid.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Office of Clinical and Research Safety. (n.d.).
  • TSRC. (2024, April 22). Safety Data Sheet. Provides general guidance on accidental release measures and handling.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
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Handling

A Researcher's Guide to the Safe Handling of 2,2-Dimethyl-3-p-tolylpropanoic Acid

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2,2-Dimethyl-3-p-tolylpropanoic acid, a carboxylic acid derivative, represents a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2,2-Dimethyl-3-p-tolylpropanoic acid, a carboxylic acid derivative, represents a class of compounds frequently encountered in medicinal chemistry. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), safe handling procedures, and disposal of 2,2-Dimethyl-3-p-tolylpropanoic acid, drawing upon safety data for structurally analogous compounds to ensure a comprehensive and cautious approach.

Core Safety Directives: A Proactive Stance on Chemical Handling

Given the irritant and potentially corrosive nature of similar carboxylic acids, a stringent adherence to safety protocols is non-negotiable. The following directives are designed to create a self-validating system of safety, minimizing exposure and mitigating risk at every stage of handling.

1. Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and fully operational. All handling of 2,2-Dimethyl-3-p-tolylpropanoic acid, particularly when in powdered form or when heating, should be conducted within a certified chemical fume hood.[7] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation. An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1]

2. Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the essential PPE for handling 2,2-Dimethyl-3-p-tolylpropanoic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles and a face shield.[8]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause irritation or burns.[7][8][9] Gloves should be inspected for integrity before each use and disposed of immediately after contamination.
Body A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[7][8]
Respiratory Use in a well-ventilated area is mandatory. For operations that may generate significant dust or aerosols, a NIOSH-approved respirator is recommended.[7][8]Prevents respiratory tract irritation.[1][2][6][8]

3. Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide researchers through the safe handling of 2,2-Dimethyl-3-p-tolylpropanoic acid, from initial preparation to final disposal.

Experimental Workflow: Safe Handling of 2,2-Dimethyl-3-p-tolylpropanoic Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood functionality prep2 Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep1->prep2 handle1 Weigh solid in fume hood prep2->handle1 handle2 Dissolve in appropriate solvent handle1->handle2 handle3 Conduct experiment within fume hood handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste into labeled, sealed containers clean1->clean2 clean3 Dispose of waste according to institutional and local regulations clean2->clean3 clean4 Remove and dispose of gloves clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: A step-by-step workflow for the safe handling of 2,2-Dimethyl-3-p-tolylpropanoic acid.

4. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

  • Minor Spills: For small spills contained within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[7][8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the case of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains or waterways.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3][7] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][7] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][7]

5. Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store 2,2-Dimethyl-3-p-tolylpropanoic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7][8]

  • Disposal: All waste containing 2,2-Dimethyl-3-p-tolylpropanoic acid must be considered hazardous. Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.[1][8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[8]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2,2-Dimethyl-3-p-tolylpropanoic acid, ensuring both personal safety and the integrity of their research.

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